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Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Profiling of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone: A Technical Guide

Executive Summary In the landscape of modern drug discovery and bioconjugation, bifunctional building blocks serve as the architectural keystones for designing targeted therapeutics. 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, bifunctional building blocks serve as the architectural keystones for designing targeted therapeutics. 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is a highly versatile, non-canonical amino-ether scaffold. By combining a conformationally restricted, electronically neutralized piperidine core with a flexible, hydrophilic amino-ethoxy linker, this molecule is engineered to optimize physicochemical properties such as solubility, metabolic stability, and target conjugation efficiency.

This whitepaper provides an in-depth technical analysis of its molecular properties, mechanistic utility in medicinal chemistry, and field-proven synthetic workflows for its preparation and validation.

Physicochemical & Structural Profiling

Understanding the exact mass and elemental composition is critical for downstream analytical validation (e.g., High-Resolution Mass Spectrometry, HRMS). The molecule consists of an N-acetylated piperidine ring substituted at the 4-position with a 2-aminoethoxy chain.

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Formula C₉H₁₈N₂O₂Defines the elemental stoichiometry.
Molecular Weight 186.25 g/mol Low molecular weight ensures minimal bulk when used as a linker.
Monoisotopic Mass 186.1368 DaTarget mass for HRMS validation ([M+H]⁺ = 187.1446 Da).
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)Facilitates target binding or serves as a conjugation handle.
Hydrogen Bond Acceptors 3 (Amide O, Ether O, Amine N)Enhances aqueous solubility and modulates topological polar surface area (tPSA).
Estimated pKa (Amine) ~ 9.0 – 9.5Ensures the terminal amine is protonated at physiological pH but remains nucleophilic enough for standard amide couplings.

Mechanistic Significance in Drug Design

As a Senior Application Scientist, it is vital to understand why this specific molecular architecture is chosen over simpler alkyl chains or basic heterocycles.

  • Neutralization of the Piperidine Core: Unsubstituted piperidines are highly basic (pKa ~10-11). In physiological environments, they are fully protonated, which often leads to poor passive membrane permeability, high volume of distribution, and severe off-target liabilities—most notably, the inhibition of the hERG potassium channel (cardiotoxicity). By capping the piperidine nitrogen with an acetyl group (ethanone), the basic amine is converted into a neutral amide. This effectively abolishes the hERG liability while maintaining the favorable sp³-rich geometry of the ring.

  • The 2-Aminoethoxy Handle: The ether linkage at the 4-position projects a flexible ethylamine chain outward from the rigid core. The terminal primary amine is sterically unhindered, making it a highly reactive nucleophile. This renders the molecule an ideal linker module for constructing Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where the amine can be cleanly conjugated to target-binding ligands via standard HATU or EDC/HOBt amide coupling protocols.

Synthetic Workflows & Experimental Protocols

The most robust method for synthesizing 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone involves the etherification of 1-acetylpiperidin-4-ol with a protected amino alcohol, followed by deprotection. Direct alkylation with alkyl halides often requires harsh bases (e.g., NaH) that can cause elimination side reactions. Therefore, a redox-neutral 1 is the industry standard for this transformation[1].

Workflow N1 1-acetylpiperidin-4-ol (Starting Material) N3 Mitsunobu Coupling (PPh3, DIAD, THF) N1->N3 N2 N-Boc-2-aminoethanol (Pronucleophile) N2->N3 N4 Boc-Protected Ether Intermediate N3->N4 C-O Formation N5 Acidic Deprotection (TFA / DCM) N4->N5 Cleave Boc N6 Target Compound: C9H18N2O2 N5->N6 Neutralization

Figure 1: Synthetic workflow for 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone via Mitsunobu etherification.

Protocol 4.1: Mitsunobu Etherification

Objective: Form the C-O ether bond with clean stereochemical and regiochemical control[2].

  • Reagents: 1-acetylpiperidin-4-ol (1.0 eq), N-Boc-2-aminoethanol (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), anhydrous THF.

  • Causality & Procedure:

    • Dissolve the alcohol, pronucleophile, and PPh₃ in anhydrous THF under an inert argon atmosphere. Cool the system to 0 °C. Rationale: Cooling mitigates the highly exothermic formation of the betaine intermediate between PPh₃ and DIAD.

    • Add DIAD dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours. The PPh₃ activates the alcohol, turning it into a superior leaving group, which is then displaced by the oxygen of the N-Boc-2-aminoethanol[3].

  • Self-Validation: Monitor via TLC (eluent: 5% MeOH in DCM). Because the product lacks a strong UV chromophore, visualize the plate using a Potassium Permanganate (KMnO₄) stain. Confirm the intermediate mass via LC-MS (Expected [M+H]⁺ = 287.2 Da).

Protocol 4.2: Acid-Mediated Boc Deprotection

Objective: Unmask the primary amine to yield the final building block.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Causality & Procedure:

    • Dissolve the Boc-protected intermediate in DCM (0.1 M concentration).

    • Add an equal volume of TFA at 0 °C. Rationale: TFA protonates the tert-butyl carbamate, triggering fragmentation into isobutylene gas and CO₂. The evolution of gas drives the reaction to irreversible completion.

    • Stir for 2 hours at room temperature.

    • Concentrate under reduced pressure. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between DCM and saturated aqueous NaHCO₃.

  • Self-Validation: The reaction is visually self-indicating; the cessation of effervescence (gas evolution) signals completion. Final confirmation is achieved via LC-MS, monitoring the mass shift from 287.2 Da to the final target mass of 187.1 Da.

Analytical Validation

To ensure absolute trustworthiness of the synthesized material, the following Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles must be verified:

  • LC-MS (ESI+): A dominant peak at m/z 187.1 [M+H]⁺ must be observed.

  • ¹H NMR (400 MHz, CDCl₃) Key Resonances:

    • ~2.10 ppm (singlet, 3H): Confirms the presence of the N-acetyl methyl group.

    • ~3.55 ppm (triplet, 2H): Corresponds to the ether methylene protons (-O-CH₂-CH₂-NH₂).

    • ~2.85 ppm (triplet, 2H): Corresponds to the amine-adjacent methylene protons (-O-CH₂-CH₂-NH₂).

    • ~1.50 ppm (broad singlet, 2H): The primary amine protons (exchanges with D₂O).

    • Note: The piperidine ring protons will appear as complex multiplets between 1.40–3.90 ppm. Peak broadening may occur due to the restricted rotation of the amide bond (rotamers).

References

  • Organic Chemistry Portal. "Mitsunobu Reaction." Organic-Chemistry.org. Available at:[Link]

  • ACS Publications. "Mitsunobu Reaction Using Basic Amines as Pronucleophiles." Journal of Organic Chemistry. Available at:[Link]

  • MDPI Molecules. "Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library." Molecules 2025, 30(11), 2258. Available at:[Link]

Sources

Exploratory

Thermodynamic Solvation and Physicochemical Profiling of Amino-Ethoxy Piperidine Derivatives in Organic Solvents

Executive Summary As pharmaceutical pipelines increasingly pivot toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the demand for versatile, bifunctional building blocks has sur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly pivot toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the demand for versatile, bifunctional building blocks has surged. Amino-ethoxy piperidine derivatives—characterized by their basic piperidine core and flexible, heteroatom-rich side chains—serve as premier linkers and pharmacophores in these architectures. However, the successful integration of these derivatives into synthetic workflows and final formulations hinges entirely on their thermodynamic solubility profile in various organic solvents.

This technical guide provides an in-depth physicochemical analysis of the solubility behavior of amino-ethoxy piperidines. By deconstructing the thermodynamic drivers of solvation and establishing a rigorous, self-validating experimental protocol, we equip researchers with the predictive insights necessary to optimize reaction conditions, purification strategies, and formulation matrices.

Structural Thermodynamics & Solvation Mechanics

The solubility of a compound is fundamentally a thermodynamic competition between the cohesive energy of its solid crystal lattice and the adhesive forces of solvation. Amino-ethoxy piperidines present a fascinating structural dichotomy that governs their behavior in solution:

  • The Piperidine Core: Contributes significant lipophilicity via its hydrocarbon backbone, yet features a highly basic nitrogen atom (pKa ~10-11) that acts as a potent hydrogen-bond acceptor (and donor, if it is a secondary amine).

  • The Amino-Ethoxy Chain: Introduces a high degree of rotational freedom and polar surface area (PSA). The ether oxygen provides a secondary H-bond acceptor site, while the terminal primary or secondary amine introduces robust H-bond donor capabilities.

When introduced to polar aprotic solvents (e.g., DMSO, DMF), the dominant solvation mechanism is dipole-dipole interaction. The highly polarized S=O or C=O bonds of the solvent strongly coordinate with the polar functional groups of the solute. Furthermore, these solvents act as excellent H-bond acceptors for the terminal amine, leading to highly exothermic enthalpies of solvation and, consequently, 1[1].

In polar protic solvents (e.g., Methanol, Ethanol), the interaction is amphoteric. The solvent molecules donate hydrogen bonds to the piperidine nitrogen and ether oxygen while simultaneously accepting hydrogen bonds from the terminal amine. However, as the alkyl chain of the alcohol increases (from methanol to ethanol to isopropanol), steric hindrance and decreasing dielectric constants reduce the 2[2].

Conversely, in non-polar solvents (e.g., Hexane, Toluene), the solvent can only offer weak London dispersion forces. These forces are vastly insufficient to overcome the strong intermolecular hydrogen bonding present within the amino-ethoxy piperidine crystal lattice, resulting in 3[3].

Solvation API Amino-Ethoxy Piperidine Protic Polar Protic Solvents (MeOH, EtOH) API->Protic Aprotic Polar Aprotic Solvents (DMSO, DMF) API->Aprotic NonPolar Non-Polar Solvents (Hexane, Toluene) API->NonPolar HBD H-Bond Donation to Piperidine Nitrogen Protic->HBD HBA H-Bond Acceptance from Terminal Amine Protic->HBA Aprotic->HBA Dipole Strong Dipole-Dipole Stabilization Aprotic->Dipole Dispersion Weak Dispersion Forces (Lattice > Solvation) NonPolar->Dispersion

Thermodynamic solvation mechanisms of amino-ethoxy piperidines across solvent classes.

Quantitative Solubility Profile in Organic Solvents

To facilitate rational solvent selection for synthesis and purification, Table 1 summarizes the expected thermodynamic solubility profile of a standard amino-ethoxy piperidine derivative at standard ambient temperature (298.15 K). Data trends are extrapolated from established thermodynamic studies on structurally analogous1[1].

Table 1: Thermodynamic Solubility Profile at 298.15 K

Solvent ClassSolventDielectric Constant (ε)Est. Solubility (mg/mL)Primary Solvation Mechanism
Polar AproticDimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole, H-bond acceptor
Polar AproticN,N-Dimethylformamide (DMF)36.7> 80Dipole-dipole, H-bond acceptor
Polar ProticMethanol (MeOH)32.740 - 50Amphoteric H-bonding
Polar ProticEthanol (EtOH)24.525 - 35Amphoteric H-bonding, moderate sterics
Polar AproticEthyl Acetate (EtOAc)6.010 - 15Moderate dipole, weak H-bond acceptor
Non-PolarToluene2.4< 5Weak induced dipole
Non-PolarHexane1.9< 1Weak London dispersion forces

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility methods (e.g., solvent-shift assays) are prone to overestimating solubility due to the formation of metastable supersaturated states. For rigorous process chemistry, thermodynamic solubility—where the solid lattice is in true 3[3].

The following protocol is designed as a self-validating system. It not only quantifies solubility but inherently controls for solvent evaporation, solute degradation, and extractable contamination.

Step-by-Step Methodology:
  • Solid Preparation: Accurately weigh an excess amount (e.g., 200 mg) of the solid amino-ethoxy piperidine derivative into a 5 mL amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation during prolonged equilibration.

  • Solvent Addition: Add exactly 2.0 mL of the target analytical-grade organic solvent. Seal the vial tightly with a PTFE-lined screw cap and wrap with Parafilm.

    • Causality: The PTFE liner prevents solvent vapor from extracting plasticizers from the cap, which could artificially alter the solvent's dielectric environment.

  • Isothermal Equilibration: Place the vial in an isothermal shaker bath set to 298.15 K (± 0.1 K). Agitate at 300 rpm for 72 hours.

    • Causality: While 24 hours is standard for highly soluble compounds, 72 hours guarantees that equilibrium is reached even in highly viscous solvents like DMSO, preventing false-low readings driven by slow dissolution kinetics.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Carefully draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is universally chemically inert. Using standard PES or Nylon filters with solvents like DMF or DMSO can lead to partial filter dissolution, contaminating the sample.

  • Quantification & Validation: Dilute the filtrate appropriately with the mobile phase and inject it into an HPLC system equipped with a Diode Array Detector (DAD).

    • Validation Check: Quantify the concentration against a pre-established standard curve. Simultaneously, analyze the chromatographic purity. If secondary peaks appear, it indicates the solute degraded during the 72-hour equilibration, invalidating the solubility data for that specific solvent.

Workflow A Solid API Excess (Amino-ethoxy piperidine) B Solvent Addition (PTFE-lined amber vial) A->B C Isothermal Agitation (72h, 298.15K) B->C D Phase Separation (Centrifugation + PTFE Filter) C->D E HPLC-DAD Quantification & Degradation Check D->E F Validated Thermodynamic Solubility Profile E->F

Thermodynamic shake-flask solubility workflow for piperidine derivatives.

Applications in Advanced Drug Development

The precise understanding of this solubility profile is not merely an academic exercise; it is a critical path in modern drug synthesis. For example, in the synthesis of complex heterobifunctional compounds (such as targeted protein degraders), derivatives like tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate are4[4].

During the amide coupling of these derivatives to bulky, lipophilic target-binding ligands (e.g., pteridinone derivatives), the reaction must be conducted in highly polar aprotic solvents like DMF or NMP. The high solubility of the amino-ethoxy piperidine in these solvents ensures a homogeneous reaction mixture, which is critical for the efficiency of coupling reagents like HATU and prevents the precipitation of 4[4]. Furthermore, the insolubility of these compounds in non-polar solvents like hexane is strategically exploited during the workup phase to precipitate the final product or wash away lipophilic impurities.

References

  • Title: Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures Source: ResearchGate URL: [Link]

  • Title: Solvation of Piperidine in Nonaqueous Solvents Source: ResearchGate URL: [Link]

  • Title: WO2024054952A1 - Heterobifunctional compounds and methods of treating disease Source: Google Patents URL

Sources

Foundational

An In-Depth Technical Guide to the pKa of the Primary Amine in 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone: A Multifaceted Approach

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, excretion (AD...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This guide provides a comprehensive technical analysis of the pKa value for the primary amine in 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone, a scaffold relevant to medicinal chemistry. We delve into the theoretical underpinnings that govern the basicity of this specific amine, drawing comparisons with structurally related compounds. Furthermore, this document presents a rigorous, field-proven experimental protocol for pKa determination via potentiometric titration and outlines a standard workflow for its computational prediction. By integrating theoretical analysis, comparative data, and detailed methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to understand and modulate the properties of this and similar chemical entities.

Introduction: The Pivotal Role of pKa in Drug Development

In the landscape of pharmaceutical sciences, the ionization state of a drug molecule is a cornerstone of its biological activity and pharmacokinetic profile. The pKa value, which defines the pH at which a functional group is 50% ionized, dictates the charge of a molecule in different physiological environments, such as the stomach (pH ~1.5-3.5), the intestines (pH ~6.0-7.4), and the blood (pH ~7.4). For a basic functional group like a primary amine, the pKa refers to the equilibrium constant of its conjugate acid (R-NH₃⁺).[1][2] A molecule's charge state affects its ability to cross biological membranes, its solubility in aqueous and lipid environments, and the nature of its interactions with protein targets.

The molecule at the center of this guide, 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone, possesses two nitrogen atoms. However, these nitrogens exhibit vastly different basicities due to their distinct chemical environments. The primary objective of this document is to provide a thorough and actionable understanding of the pKa of the terminal primary amine, a key determinant of the molecule's overall physicochemical properties.

Theoretical Considerations: Structural Factors Influencing Amine Basicity

The basicity of the primary amine in 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is modulated by several key structural features. A precise understanding of these influences is critical for predicting its behavior and for designing molecules with tailored properties.

  • The Primary Amine (R-NH₂): Simple primary alkylamines typically exhibit pKa values for their conjugate acids in the range of 9.5 to 11.0.[2][3] This serves as a fundamental baseline for our analysis.

  • The β-Ether Oxygen: The most significant electronic influence on the primary amine is the ether oxygen atom at the β-position. Oxygen is an electronegative atom that exerts an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen atom through the sigma bonds. As a result, the lone pair of electrons on the nitrogen is less available to accept a proton, leading to a decrease in basicity (a lower pKa value) compared to a simple alkylamine like ethylamine.[4]

  • The N-Acetylpiperidine Moiety: The second nitrogen atom is part of the piperidine ring and is directly bonded to an acetyl group, forming an amide. Due to resonance delocalization of the nitrogen's lone pair onto the adjacent carbonyl oxygen, amides are exceptionally weak bases. The predicted pKa of the conjugate acid of N-acetylpiperidine is approximately -0.4.[5][6][7][8] This extremely low basicity ensures that the piperidine nitrogen will remain unprotonated under typical physiological and experimental conditions, and therefore will not interfere with the pKa determination of the primary amine.

Comparative Analysis and Predicted pKa Values

CompoundStructureTypical pKa (of conjugate acid)Rationale for Comparison
EthylamineCH₃CH₂-NH₂10.6 - 10.7[1]A simple primary alkylamine baseline without inductive effects.
EthanolamineHO-CH₂CH₂-NH₂~9.50The hydroxyl group has a similar electron-withdrawing inductive effect to the ether oxygen. This is a very strong analogue.
2-MethoxyethylamineCH₃O-CH₂CH₂-NH₂~9.65This is perhaps the closest simple analogue, containing the key 2-alkoxyethylamine feature.
Target Molecule Predicted: 9.4 - 9.8 The pKa is expected to be significantly lower than ethylamine and very close to that of ethanolamine and 2-methoxyethylamine due to the inductive effect of the ether oxygen.

Based on this analysis, the pKa of the primary amine in 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is confidently predicted to lie within the 9.4 to 9.8 range.

Experimental pKa Determination: A Potentiometric Titration Protocol

Potentiometric titration is the gold-standard method for accurate pKa determination, offering high precision and reliability.[9][10] It involves monitoring the pH of a solution of the compound as a standardized titrant is added incrementally.

Principle of the Method

A known concentration of the basic analyte (the target molecule) is titrated with a standardized strong acid (e.g., HCl). The pH is measured after each addition of acid. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated (R-NH₃⁺) and neutral (R-NH₂) forms of the amine are equal.

Detailed Experimental Protocol

Reagents and Equipment:

  • 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (high purity, >98%)

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Deionized, CO₂-free water

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination glass electrode (accuracy ±0.01 pH units)

  • Volumetric flasks, pipettes, and a calibrated burette (Class A)

  • Magnetic stirrer and stir bar

  • Temperature probe

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone and dissolve it in a 50 mL volumetric flask. Add KCl to achieve a constant ionic strength (e.g., 0.1 M) and dilute to the mark with CO₂-free deionized water. This will create an approximately 2 mM solution.

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment (e.g., 25 °C).

  • Titration Setup: Transfer the sample solution to a jacketed beaker to maintain constant temperature. Place a magnetic stir bar in the beaker and begin gentle stirring. Immerse the calibrated pH electrode and temperature probe into the solution, ensuring they do not interfere with the stir bar.

  • Titration Execution: Record the initial pH of the solution. Begin adding the standardized 0.1 M HCl from the burette in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[11]

  • Data Collection: Continue the titration well past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ) by calculating the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).

    • The pKa is the pH value on the titration curve that corresponds to the volume V₁/₂.

Experimental Workflow Visualization

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_sample 1. Prepare Analyte Solution (Known Concentration) setup 4. Assemble Titration Apparatus prep_sample->setup prep_titrant 2. Standardize 0.1 M HCl Titrant prep_titrant->setup calibrate_ph 3. Calibrate pH Meter calibrate_ph->setup titrate 5. Add Titrant Incrementally & Record pH/Volume setup->titrate plot_curve 6. Plot pH vs. Volume titrate->plot_curve find_ve 7. Determine Equivalence Point (Vₑ) (e.g., via First Derivative) plot_curve->find_ve find_pka 8. Identify pH at Vₑ/2 find_ve->find_pka Result Final pKa Value find_pka->Result

Caption: Workflow for pKa determination via potentiometric titration.

In Silico pKa Prediction: A Computational Approach

Computational methods provide a rapid and cost-effective means to estimate pKa values, especially during the early stages of drug design. While less definitive than experimental measurement, modern algorithms can offer valuable insights.

Overview of Computational Methods
  • Semi-empirical Quantum Mechanics (QM): Methods like PM6 and PM7 offer a balance between speed and accuracy. They use simplified quantum mechanical equations and parameterized data to calculate electronic properties and energies.[12][13] These methods can be effective for balanced sets of amines.[14]

  • Density Functional Theory (DFT): DFT is a more rigorous QM method that provides higher accuracy at a greater computational cost. The accuracy is highly dependent on the chosen functional (e.g., B3LYP, CAM-B3LYP), basis set, and the use of a continuum solvation model (like SMD or COSMO) to simulate the aqueous environment.[15][16]

Generalized Computational Workflow

The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in solution using a thermodynamic cycle.

  • Structure Preparation: Build 3D structures of both the neutral amine (R-NH₂) and its protonated form (R-NH₃⁺).

  • Conformational Search: Perform a conformational search for both species to identify the lowest energy conformers.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers in both the gas phase and in a simulated aqueous environment (continuum solvation model).

  • Energy Calculation: Calculate the Gibbs free energy of the optimized structures in solution.

  • pKa Calculation: The pKa is then calculated using the following equation, often employing a reference molecule with a known experimental pKa to minimize systematic errors:

    pKa = pKa(ref) + (ΔG(target) - ΔG(ref)) / (2.303 * RT)

    Where ΔG represents the free energy of the deprotonation reaction in solution.

Computational Workflow Visualization

Computational_Workflow cluster_opt Geometry Optimization & Energy Calculation start 1. Build 3D Structures (R-NH₂ and R-NH₃⁺) conf_search 2. Conformational Search start->conf_search opt_gas 3a. Gas-Phase Optimization conf_search->opt_gas opt_sol 3b. Solvation Model Optimization opt_gas->opt_sol calc_g 4. Calculate Gibbs Free Energy (G_solv) opt_sol->calc_g calc_delta_g 5. Calculate ΔG of Deprotonation calc_g->calc_delta_g calc_pka 6. Calculate pKa vs. Reference calc_delta_g->calc_pka result Predicted pKa Value calc_pka->result

Caption: A generalized workflow for computational pKa prediction.

Conclusion and Synthesis

The basicity of the primary amine in 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is a product of its specific molecular architecture. The presence of an electron-withdrawing ether oxygen at the β-position significantly reduces its basicity compared to simple alkylamines. Based on a robust comparative analysis with structurally similar compounds like ethanolamine and 2-methoxyethylamine, the pKa of this amine is confidently predicted to be in the 9.4 - 9.8 range.

While computational methods provide valuable estimates, the gold-standard potentiometric titration protocol detailed herein offers the most accurate and definitive means of determination. A comprehensive understanding of this pKa value is not merely an academic exercise; it is a crucial piece of data for any research and development program involving this molecular scaffold, directly informing strategies for formulation, ADME optimization, and rational drug design.

References

  • Štěrba, V., & Svozil, D. (2011). Simple Method for the Estimation of pKa of Amines.
  • Scribd. (2020, October 28). Organic Bases - Amine Basicity and pKaH Trends.
  • Jensen, J. H. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Modeling Basics.
  • Hevener, K. S., & Jensen, J. H. (2013). Prediction of pKa values using the PM6 semiempirical method.
  • Klamt, A., & Eckert, F. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(18), 4275–4284.
  • Scilit. (2026, February 11). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model.
  • BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • Mannhold, R., et al. (2020, December 11).
  • DTIC. (1962).
  • DOI.
  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • Smolecule. (2023, August 15). 1-Acetylpiperidine.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • LookChem. Cas 618-42-8,1-ACETYLPIPERIDINE.
  • Reddit. (2025, October 3).
  • ChemicalBook. 1-acetylpiperidine.
  • ChemicalBook. 1-ACETYLPIPERIDINE | 618-42-8.
  • ResearchGate. Dissociation Constant (pKa)

Sources

Exploratory

Hydrophobicity Profiling of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone: A Technical Guide to LogP and ADME Optimization

Executive Summary In modern drug discovery and medicinal chemistry, the physicochemical properties of building blocks dictate the downstream Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the physicochemical properties of building blocks dictate the downstream Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final Active Pharmaceutical Ingredient (API). 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (CAS: 1353983-39-7) is a highly versatile, functionalized piperidine derivative [4]. Understanding its partition coefficient (LogP) and distribution coefficient (LogD) is critical for predicting its behavior in biological systems, particularly regarding aqueous solubility and passive membrane permeability.

This whitepaper provides an in-depth analysis of the structural determinants of hydrophobicity for this compound, alongside rigorously validated experimental protocols for empirical LogP determination.

Structural Determinants of Hydrophobicity

The molecule 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone ( C9​H18​N2​O2​ , MW: 186.25 g/mol ) presents a fascinating interplay of lipophilic and hydrophilic domains. To predict its partitioning behavior between an aqueous environment and a lipid bilayer (modeled by n-octanol), we must deconstruct the molecule into its constituent fragments.

Mechanistic Breakdown
  • Piperidine Core: Typically, a secondary piperidine nitrogen is highly basic (pKa ~ 10-11) and protonated at physiological pH. However, in this molecule, the nitrogen is acetylated.

  • N-Acetyl Group: The amide resonance delocalizes the nitrogen's lone pair, effectively neutralizing its basicity. This shifts the core from a highly polar, ionizable center to a moderately polar, neutral moiety.

  • 2-Aminoethoxy Side Chain: This is the primary driver of the molecule's hydrophilicity. The ether oxygen acts as a strong hydrogen bond acceptor, while the terminal primary amine acts as both a donor and acceptor. Crucially, the primary amine is highly basic (estimated pKa ~ 9.0).

Theoretical LogP Estimation

Using standard fragment-based predictive models, we can estimate the baseline LogP (the partition coefficient of the strictly neutral species).

Table 1: Estimated Fragment Contributions to LogP

Structural FragmentFunctional RoleEstimated Contribution (ΔLogP)
Piperidine Core Aliphatic lipophilic scaffold+1.50
N-Acetyl Group Neutralizes ring basicity (amide)-0.50
Ether Linkage (-O-) Hydrogen bond acceptor-0.30
Ethyl Chain (-CH2-CH2-) Aliphatic spacer+1.00
Primary Amine (-NH2) Hydrogen bond donor/acceptor-1.20
Total Estimated LogP Neutral Molecule ~ 0.50

Interpretation: A LogP of ~0.50 indicates a highly hydrophilic molecule. However, because the primary amine will be protonated at physiological pH (7.4), the effective lipophilicity in vivo—measured as LogD —will be significantly lower (estimated LogD ~ -1.5 to -2.0).

Methodological Framework for Partition Coefficient Determination

Relying solely on in silico predictions is insufficient for regulatory submissions or late-stage lead optimization. Empirical determination is required. The two gold-standard methodologies are the Shake-Flask method (OECD Test Guideline 107)[1] and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Test Guideline 117) [2][3].

Below is the decision matrix for selecting the appropriate assay based on the compound's ionization state and the required throughput.

G A Synthesize/Procure CAS: 1353983-39-7 B Assess pKa of Primary Amine (Expected pKa ~ 9.0) A->B C Select Partition Assay B->C D1 RP-HPLC Method (OECD TG 117) C->D1 High Throughput D2 Shake-Flask Method (OECD TG 107) C->D2 High Precision E1 Correlate Retention Time vs. Reference Standards D1->E1 E2 Quantify Octanol/Water Phases via LC-MS/MS D2->E2 F1 Calculate LogP (Neutral Species) E1->F1 E2->F1 F2 Calculate LogD (pH 7.4) (Ionized Species) E2->F2

Decision matrix and workflow for determining LogP and LogD of basic amine building blocks.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent common experimental artifacts.

Protocol 1: Shake-Flask Method (OECD TG 107)

This method is the definitive standard for measuring LogP in the range of -2 to 4. For 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone, this assay must be conducted at a pH of at least 10.5 to ensure the primary amine is fully deprotonated (neutral).

  • Step 1: Phase Pre-saturation. Stir 500 mL of n-octanol and 500 mL of aqueous buffer (pH 10.5) together for 24 hours at 25°C.

    • Causality: Water and octanol are partially miscible (octanol absorbs ~4% water). Pre-saturation prevents volume shifts and thermodynamic equilibration during the actual extraction, ensuring accurate concentration calculations [1].

  • Step 2: Analyte Dissolution. Dissolve 10 mg of the target compound in 10 mL of the pre-saturated aqueous phase.

  • Step 3: Equilibration. Combine the aqueous solution with 10 mL of pre-saturated octanol in a borosilicate glass centrifuge tube. Invert the tube gently 100 times over 5 minutes.

    • Causality: Vigorous shaking (e.g., vortexing) creates micro-emulsions of octanol in water that are notoriously difficult to break. These droplets falsely elevate the apparent concentration of the analyte in the depleted phase, skewing the LogP toward zero.

  • Step 4: Phase Separation. Centrifuge the mixture at 3000 × g for 15 minutes at 25°C.

    • Causality: Centrifugation forces the coalescence of any remaining micro-droplets, ensuring a sharp, definitive phase boundary.

  • Step 5: Quantification. Carefully sample both phases using a syringe (strictly avoiding the boundary layer). Quantify the compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Step 6: Calculation. Compute the partition coefficient using the formula: LogP=log10​([Analyte]octanol​/[Analyte]water​) .

Protocol 2: Reverse-Phase HPLC Method (OECD TG 117)

For high-throughput screening, the HPLC method utilizes the stationary phase as a surrogate for the lipid phase. Hydrophilic chemicals elute first, and lipophilic chemicals elute last [2][3].

  • Step 1: System Preparation. Equilibrate an HPLC system equipped with a C18 column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.8 μm) using an isocratic mobile phase of 55% Water (buffered to pH 10.5) / 45% Acetonitrile at 0.3 mL/min.

    • Causality: The C18 stationary phase mimics the lipophilic octanol phase. Isocratic elution is strictly required because gradient elution creates non-linear retention relationships that invalidate the calibration curve.

  • Step 2: Calibration. Inject a mixture of six reference standards with known LogP values (e.g., aniline, benzyl alcohol, phenol, chlorobenzene). Calculate the capacity factor ( k′ ) for each using the formula k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using un-retained thiourea).

  • Step 3: Target Injection. Inject 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone. Record its retention time ( tR​ ) and calculate its capacity factor.

  • Step 4: Regression Analysis. Plot log(k′) versus the known LogP of the reference standards. Use the linear regression equation to interpolate the LogP of the target compound.

Data Interpretation and ADME Implications

If 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is incorporated directly into a larger API without modifying the primary amine, the resulting drug will likely exhibit high aqueous solubility but poor passive membrane permeability. The protonated amine at physiological pH will prevent efficient crossing of the Blood-Brain Barrier (BBB) and may limit gastrointestinal absorption unless active transport mechanisms (e.g., PEPT1 transporters) are engaged.

Medicinal chemists frequently utilize this building block to intentionally lower the LogP of excessively lipophilic leads, thereby improving metabolic stability and reducing off-target toxicity driven by nonspecific lipid binding.

References

  • Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. Fraunhofer-Publica. Available at:[Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health (PMC). Available at:[Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. Available at:[Link]

Foundational

The Piperidine-Ethanone Moiety: A Versatile Scaffold for Linker Design in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rational design of linker molecules has emerged as a critical determinant of ther...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design of linker molecules has emerged as a critical determinant of therapeutic success, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the diverse array of chemical scaffolds utilized for linker construction, the piperidine-ethanone core represents a valuable and increasingly employed structural motif. This guide provides a comprehensive technical overview of piperidine-ethanone based linkers, delving into their synthesis, strategic applications, and the nuanced structure-activity relationships that govern their efficacy. By synthesizing field-proven insights with technical accuracy, this document aims to equip researchers with the knowledge to effectively leverage this versatile scaffold in the design of next-generation targeted therapeutics.

The Strategic Advantage of the Piperidine-Ethanone Core in Linker Design

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its incorporation into linker structures is primarily driven by the conformational rigidity it imparts.[4] Unlike flexible alkyl or polyethylene glycol (PEG) chains, the defined three-dimensional structure of the piperidine ring helps to pre-organize the connected ligands into a favorable orientation for binding to their respective biological targets.[4] This can lead to enhanced potency and improved metabolic stability.[4]

The ethanone (or more broadly, a ketone) functionality attached to the piperidine ring offers several strategic advantages:

  • Synthetic Handle: The carbonyl group of the ethanone moiety serves as a versatile synthetic handle for the attachment of various molecular entities. It can readily undergo a range of chemical transformations, including reductive amination, to connect to warheads, ligands, or other linker components.

  • Modulation of Physicochemical Properties: The presence of the polar carbonyl group can influence the overall physicochemical properties of the linker, such as solubility and polarity. This is a critical consideration in optimizing the drug-like properties of the final conjugate.[5]

  • Structural Rigidity and Vectorial Control: The ethanone group, in conjunction with the piperidine ring, contributes to the overall rigidity of the linker and provides defined exit vectors for the attachment of other molecular components. This control over the spatial arrangement of the connected molecules is crucial for effective ternary complex formation in PROTACs and for ensuring proper drug release in ADCs.[6]

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand plays a pivotal role in the formation and stability of the ternary complex.[][8]

The piperidine-ethanone scaffold is increasingly being explored in PROTAC linker design to introduce rigidity and improve pharmacological properties.[6][] For instance, cycloalkanes, including piperidine and piperazine, are utilized to enhance the solubility and stability of the ternary complex.[] The defined geometry of the piperidine-ethanone core can help to optimize the distance and orientation between the two ligands, which is a critical parameter for efficient ubiquitination and subsequent degradation of the target protein.[2]

A notable example of a related structure is 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, which has been investigated for its high affinity towards the sigma-1 receptor.[1] While not explicitly used as a linker in this context, its synthesis and biological evaluation provide valuable insights into the properties of the piperidine-ethanone core.

Role in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker.[9] The linker's stability in systemic circulation and its ability to release the payload at the tumor site are paramount to the ADC's efficacy and safety.[][]

While the use of piperidine-ethanone linkers in ADCs is less documented than in PROTACs, the principles of linker design remain relevant. The rigidity and defined chemical handles of the piperidine-ethanone scaffold could be advantageous in constructing both cleavable and non-cleavable linkers for ADCs. The ethanone carbonyl could be a site for introducing acid-labile groups for pH-sensitive drug release in the acidic tumor microenvironment or within lysosomes.[12]

The synthesis of bifunctional linkers is a key step in ADC development.[13] The piperidine-ethanone core can be envisioned as a central building block in a modular synthetic approach, allowing for the sequential attachment of the antibody-reactive group and the cytotoxic payload.

Synthesis of Piperidine-Ethanone Based Linkers: A Methodological Overview

The synthesis of piperidine-ethanone based linkers typically involves the use of commercially available or readily synthesized piperidine derivatives. A common starting material is 4-acetylpiperidine or its N-protected analogues. The functionalization of the piperidine nitrogen and the ethanone carbonyl group allows for the construction of the bifunctional linker.

General Synthetic Workflow

A general synthetic strategy for a piperidine-ethanone based linker is outlined below. This workflow allows for the modular assembly of the final bifunctional molecule.

G start Start: N-protected 4-acetylpiperidine step1 Functionalization of the ethanone carbonyl (e.g., reductive amination) start->step1 step2 Deprotection of the piperidine nitrogen step1->step2 step3 Functionalization of the piperidine nitrogen step2->step3 end_node Bifunctional Piperidine-Ethanone Linker step3->end_node

Caption: A generalized synthetic workflow for piperidine-ethanone based linkers.

Experimental Protocol: Synthesis of a Generic N-Functionalized 1-(Piperidin-4-yl)ethanone Linker

This protocol describes a general method for the synthesis of a bifunctional linker based on a 1-(piperidin-4-yl)ethanone core.

Step 1: Reductive Amination of N-Boc-4-acetylpiperidine

  • To a solution of N-Boc-4-acetylpiperidine (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected intermediate.

Step 2: N-Boc Deprotection

  • Dissolve the N-Boc protected intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • The resulting TFA salt can often be used in the next step without further purification.

Step 3: N-Acylation of the Piperidine Nitrogen

  • Dissolve the TFA salt from Step 2 in a suitable solvent (e.g., dichloromethane) and add a base such as triethylamine or diisopropylethylamine (DIPEA) (2-3 eq).

  • To this solution, add the desired acylating agent (e.g., an acid chloride or an activated carboxylic acid) (1.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final bifunctional linker by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Considerations

The systematic modification of the piperidine-ethanone linker can have a profound impact on the biological activity of the resulting conjugate. Key SAR considerations include:

  • Piperidine Substitution: The substitution pattern on the piperidine ring can influence its conformation and, consequently, the spatial orientation of the attached ligands. The introduction of substituents can also modulate the linker's lipophilicity and metabolic stability.[5]

  • Nature of the Ketone: While an ethanone is a common starting point, the ketone can be part of a larger alkyl chain or a more complex cyclic system. These modifications will alter the rigidity and steric bulk of the linker.

  • Attachment Points: The points of attachment of the two active moieties to the piperidine-ethanone core are critical. The choice of attachment points will dictate the distance and relative orientation between the two ends of the linker.

  • Stereochemistry: If the piperidine ring or its substituents contain chiral centers, the stereochemistry can significantly affect the biological activity. The synthesis of stereochemically pure linkers is often a crucial aspect of optimization.

The following table summarizes the key properties of different linker types, highlighting the potential advantages of a rigid piperidine-ethanone scaffold.

Linker TypeKey CharacteristicsPotential AdvantagesPotential Disadvantages
Flexible (e.g., PEG, Alkyl) High conformational freedom, often hydrophilic.Good solubility, synthetically accessible.Lack of pre-organization, potential for undefined conformations.
Rigid (e.g., Piperidine-Ethanone) Constrained conformation, defined exit vectors.Enhanced potency through pre-organization, improved metabolic stability.May require more precise length optimization.

Future Perspectives

The piperidine-ethanone scaffold is a promising and versatile platform for the design of linkers in targeted drug discovery. As our understanding of the intricate interplay between linker structure and biological activity grows, we can expect to see more sophisticated designs that leverage the unique properties of this moiety. Future research in this area will likely focus on:

  • The development of novel synthetic methodologies for the efficient and stereoselective synthesis of complex piperidine-ethanone based linkers.

  • The exploration of a wider range of functional groups that can be incorporated into the linker to fine-tune its physicochemical and pharmacological properties.

  • The application of computational modeling and structural biology to guide the rational design of piperidine-ethanone linkers for specific biological targets.

By embracing the principles of medicinal chemistry and leveraging the synthetic versatility of the piperidine-ethanone core, researchers can continue to push the boundaries of targeted drug design and develop novel therapeutics with improved efficacy and safety profiles.

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of the Primary Amine in 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone

Introduction & Structural Significance 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is a highly versatile, semi-rigid building block widely utilized in modern medicinal chemistry. Structurally, it features an N-acetyla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is a highly versatile, semi-rigid building block widely utilized in modern medicinal chemistry. Structurally, it features an N-acetylated piperidine ring linked via an ether bond to a 2-aminoethyl chain. This unique architecture combines the conformational rigidity of a saturated heterocycle (piperidine) with the flexibility and hydrophilicity of a minimal PEG-like (ethoxy) spacer.

Such motifs are increasingly critical in the design of Proteolysis Targeting Chimeras (PROTACs). The incorporation of saturated nitrogen heterocycles alongside ether linkages has been shown to significantly improve the aqueous solubility, metabolic stability, and cell permeability of bifunctional degraders compared to traditional all-alkyl or pure PEG linkers[1]. The terminal primary amine serves as the focal vector for functionalization, offering a nucleophilic center capable of undergoing amidation, reductive amination, and urea formation to build complex molecular architectures.

Mechanistic Rationale & Causality

When functionalizing the primary amine, the choice of reaction dictates the physicochemical properties of the resulting conjugate. Understanding the causality behind these chemical transformations ensures predictable structural outcomes.

Amidation (HATU/DIPEA)

Converting the primary amine to an amide neutralizes its basicity, which is often desirable to prevent non-specific ionic interactions or to reduce the overall polar surface area (PSA). We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. Causality: HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester intermediate. The nitrogen atom at the 7-position of the HOAt ring provides neighboring-group basic catalysis, which accelerates the aminolysis step and minimizes epimerization of stereocenters on the carboxylic acid partner[2]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring a clean conversion.

Reductive Amination (NaBH(OAc)3)

Reductive amination retains a basic nitrogen center (converting it to a secondary amine), which can be leveraged to improve aqueous solubility (modulating cLogP) or target specific acidic pockets in a protein. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice. The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)3 selectively reduces the transiently formed, highly electrophilic iminium ion without reducing the starting aldehyde or ketone[3]. 1,2-Dichloroethane (DCE) is the preferred solvent as it provides optimal solubility for the borohydride species and supports faster reaction kinetics than THF[3].

Visualizations

G A 1-[4-(2-Amino-ethoxy)- piperidin-1-yl]-ethanone B Amidation (Carboxylic Acids) A->B HATU, DIPEA C Reductive Amination (Aldehydes/Ketones) A->C NaBH(OAc)3 D Urea Formation (Isocyanates) A->D DIPEA, DCM E Neutral, stable linkage (PROTACs/Peptides) B->E F Basic secondary amine (Solubility enhancement) C->F G Rigid H-bond motif (Kinase inhibitors) D->G

Workflow for functionalizing 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone.

G A Primary Amine + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Electrophilic) B->C -H2O D Secondary Amine Product C->D Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of reductive amination using NaBH(OAc)3.

Core Experimental Protocols

Protocol A: Amide Coupling via HATU

Self-Validating System: The reaction is continuously monitored by LC-MS. The disappearance of the starting amine (m/z = 187.1[M+H]+) and the appearance of the target product mass validate the coupling efficiency.

  • Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Rationale: A 3-fold excess ensures complete deprotonation of the carboxylic acid and neutralizes any salts of the starting amine. Stir for 10 minutes at room temperature to pre-form the highly reactive HOAt active ester.

  • Amine Addition: Add 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (1.0 equiv) dropwise as a solution in DMF.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Rationale: The basic aqueous wash removes the acidic HOAt byproduct and any unreacted carboxylic acid. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination with Aldehydes

Self-Validating System: Reaction progress is monitored via TLC using a ninhydrin stain, which visually differentiates the primary amine starting material from the secondary amine product.

  • Imine Formation: Dissolve 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Catalysis (Optional): If using a sterically hindered or aliphatic aldehyde, add glacial acetic acid (1.0 equiv). Rationale: Acid catalysis accelerates hemiaminal dehydration to the iminium ion, driving the equilibrium forward.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise. Rationale: Portion-wise addition controls any mild exotherm and minimizes the background reduction of the aldehyde to an alcohol.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. Rationale: This destroys unreacted borohydride and ensures the newly formed secondary amine is free-based for organic extraction. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data Presentation

The following table summarizes the expected outcomes and physicochemical impacts of the primary functionalization routes:

Reaction TypeReagents & SolventsTypical YieldImpact on BasicityPrimary Application
Amidation HATU, DIPEA, DMF75 - 90%NeutralizedPROTAC linkers, Peptidomimetics
Reductive Amination NaBH(OAc)3, DCE80 - 95%Retained (Secondary Amine)Solubility enhancement, Kinase targeting
Urea Formation Isocyanate, DCM85 - 98%NeutralizedRigid H-bond donor/acceptor motifs

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: Journal of Organic Chemistry (1996) URL: [Link]

  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Source: Journal of the American Chemical Society (1993) URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploratory Targeted Anti-tumor Therapy (2020) URL: [Link]

Sources

Application

Reaction conditions for acetylating 4-(2-aminoethoxy)piperidine

Application Note: Chemoselective N-Acetylation of 4-(2-Aminoethoxy)piperidine Introduction & Mechanistic Rationale 4-(2-aminoethoxy)piperidine is a highly versatile bifunctional building block utilized extensively in med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Acetylation of 4-(2-Aminoethoxy)piperidine

Introduction & Mechanistic Rationale

4-(2-aminoethoxy)piperidine is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. The molecule presents a classic chemoselectivity challenge: it possesses two distinct nucleophilic centers—a primary aliphatic amine on the ethoxy chain and a secondary amine within the piperidine ring.

Differentiating these two centers during acylation requires precise manipulation of reaction conditions. The secondary piperidine amine is highly nucleophilic and more basic, whereas the primary amine is less sterically hindered. Standard acylating agents (like acetyl chloride) often yield inseparable mixtures of mono- and di-acetylated products. As a Senior Application Scientist, I have structured this guide to provide three field-proven, self-validating protocols to achieve absolute control over this functionalization, allowing for selective primary N-acetylation, selective secondary N-acetylation, or global di-acetylation.

Workflow Visualization

ChemoselectiveAcetylation cluster_0 Divergent Acetylation Pathways SM 4-(2-Aminoethoxy)piperidine (Primary & Secondary Amines) P1 Selective Primary N-Acetylation Product: Acetamide (Primary) SM->P1 DAQ Reagent (Steric Control) P2 Selective Secondary N-Acetylation Product: Acetamide (Piperidine) SM->P2 MIBK / Ac2O (Transient Imine) P3 Global Di-Acetylation Product: Di-acetamide SM->P3 Excess Ac2O / DMAP (Exhaustive)

Divergent chemoselective acetylation pathways for 4-(2-aminoethoxy)piperidine.

Experimental Protocols & Causality

Protocol A: Selective Secondary N-Acetylation (Transient Imine Method)

Causality & Strategy: To selectively acetylate the highly nucleophilic piperidine nitrogen, the primary amine must be temporarily masked. Methyl isobutyl ketone (MIBK) is used as both the solvent and a transient protecting group[1]. Condensation of the primary amine with MIBK forms a Schiff base (imine). Because secondary amines cannot form stable imines, the piperidine nitrogen remains a free base, available for acetylation[2]. Post-reaction, the imine is smoothly hydrolyzed with water to regenerate the primary amine[3].

Step-by-Step Methodology:

  • Imine Formation: Suspend 4-(2-aminoethoxy)piperidine (1.0 equiv, 10 mmol) in MIBK (10 volumes, ~15 mL)[1].

  • Azeotropic Distillation (Self-Validation): Heat the mixture to reflux (116 °C) using a Dean-Stark apparatus. The primary amine condenses with MIBK to form the imine. Validation: The reaction is complete when the theoretical volume of water (~0.18 mL) is collected in the trap, proving the equilibrium has been driven entirely toward the protected imine[3].

  • Acetylation: Cool the reaction mixture to room temperature. Add acetic anhydride (1.05 equiv, 10.5 mmol) dropwise. Stir for 2 hours. The secondary piperidine amine undergoes rapid acetylation[2].

  • Hydrolysis: Add deionized water (5 volumes) to the MIBK solution and heat to 80 °C for 2 hours. The imine bond is thermodynamically unstable in the presence of excess water and heat, hydrolyzing to release the free primary amine[4].

  • Workup: Separate the aqueous layer, basify to pH 10 with 1M NaOH, and extract with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate under vacuum to yield the pure secondary N-acetamide.

Protocol B: Selective Primary N-Acetylation (Steric Control Method)

Causality & Strategy: To selectively acetylate the primary amine without protecting the secondary amine, we exploit steric hindrance. 2-substituted N,N-diacylaminoquinazolinones (DAQs) are highly chemoselective acylating agents[5]. The bulky DAQ reagent prevents the sterically encumbered secondary piperidine amine from accessing the acyl carbonyl, transferring the acetyl group exclusively to the highly accessible primary aliphatic amine[6].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-(2-aminoethoxy)piperidine (1.0 equiv, 10 mmol) in anhydrous DCM (10 mL/g) at room temperature[5].

  • Acylation: Add N,N-diacetylaminoquinazolinone (DAQ) (1.0 equiv, 10 mmol) portion-wise to the stirring solution.

  • Monitoring: Stir at room temperature for 4–6 hours. Validation: Monitor reaction progress via LCMS. The mass of the mono-acetylated product will dominate, with no detectable di-acetylated byproduct due to the strict steric gating of the DAQ reagent[6].

  • Workup: The byproduct (a quinazolinone derivative) is poorly soluble in DCM and will precipitate out of solution[5]. Filter the suspension through a Celite pad to remove the byproduct.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient containing 1% Et₃N) to isolate the primary N-acetamide.

Protocol C: Global Di-Acetylation (Exhaustive Method)

Causality & Strategy: When the goal is to mask both nucleophilic centers, an excess of acetic anhydride is used alongside 4-dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophilic acyl transfer catalyst, ensuring that even the sterically hindered secondary amine is pushed to complete conversion.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-(2-aminoethoxy)piperidine (1.0 equiv, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add triethylamine (2.5 equiv, 25 mmol) to act as an acid scavenger, followed by DMAP (0.1 equiv, 1 mmol) to catalyze the acyl transfer.

  • Acetylation: Cool the mixture to 0 °C in an ice bath to control the exotherm. Add acetic anhydride (2.5 equiv, 25 mmol) dropwise.

  • Completion: Remove the ice bath, warm to room temperature, and stir for 3 hours. Validation: TLC (Ninhydrin stain) should show the complete disappearance of all amine-reactive spots.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the di-acetylated product.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three distinct acetylation workflows, providing a quick-reference guide for process scaling and optimization.

ProtocolTarget AmineKey ReagentsSelectivity RatioTypical YieldReaction Time
A. Transient Imine Secondary (Piperidine)MIBK, Ac₂O, H₂O>95:5 (Sec:Pri)85 - 90%6 - 8 h (Total)
B. Steric Control Primary (Aliphatic)DAQ, DCM>99:1 (Pri:Sec)80 - 88%4 - 6 h
C. Exhaustive Global (Both)Ac₂O, Et₃N, DMAPN/A (Exhaustive)>95%3 h

References

  • Laduron, F., Tamborowski, V., Moens, L., Horváth, A., De Smaele, D., & Leurs, S. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 102-104. URL: [Link]

  • Al-Sehemi, A. G., Al-Amri, R. S. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. URL: [Link]

Sources

Method

Application Note: Step-by-Step Preparation of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone Conjugates

Introduction & Structural Rationale In modern drug discovery and bioconjugation chemistry, the selection of an optimal linker is critical for maintaining target affinity, tuning physicochemical properties, and ensuring m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery and bioconjugation chemistry, the selection of an optimal linker is critical for maintaining target affinity, tuning physicochemical properties, and ensuring metabolic stability. 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (Exact Mass: 186.14 Da;[M+H]⁺ = 187.15) serves as a highly versatile, bifunctional primary amine scaffold.

Structurally, this molecule offers three distinct advantages:

  • Acetylated Piperidine Core: The N-acetyl group caps the secondary amine of the piperidine ring, preventing unwanted off-target reactivity while imparting structural rigidity and lipophilic balance.

  • Hydrophilic Spacer: The ether linkage extending into an ethoxy chain acts as a miniaturized PEG-like spacer, enhancing aqueous solubility.

  • Reactive Primary Amine: The terminal primary amine is a highly nucleophilic handle, making it an ideal substrate for divergent conjugation strategies, including amide bond formation and reductive amination.

Mechanistic Causality in Conjugation Chemistry

To ensure high-yielding and reproducible conjugations, the choice of reagents must be mechanistically justified.

Amide Coupling via HATU

For conjugating carboxylic acid-bearing pharmacophores to our target amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier coupling reagent [1]. The superiority of HATU over classical carbodiimides (e.g., EDC) or benzotriazoles (e.g., HBTU) lies in its generation of the highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring exerts a neighboring group effect, forming a 7-membered hydrogen-bonded transition state with the incoming primary amine. This drastically accelerates aminolysis and minimizes the epimerization of chiral centers [3].

Reductive Amination via NaBH(OAc)₃

When conjugating aldehyde-bearing moieties, reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard [2]. The causality behind selecting STAB over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) is rooted in its attenuated reactivity. The three electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride. Consequently, STAB selectively reduces the transiently formed iminium ion without reducing the starting aldehyde into an unreactive primary alcohol, ensuring a clean conversion to the secondary amine conjugate.

Conjugation Workflows & Mechanistic Pathways

Workflow Core 1-[4-(2-Amino-ethoxy)- piperidin-1-yl]-ethanone (Primary Amine Scaffold) Path1 Amide Bond Formation (Reaction with Carboxylic Acid) Core->Path1 Path2 Reductive Amination (Reaction with Aldehyde) Core->Path2 Reagent1 HATU, DIPEA, DMF (Coupling Reagents) Path1->Reagent1 Reagent2 NaBH(OAc)3, DCE (Reducing Agent) Path2->Reagent2 Prod1 Amide Conjugate (Stable Covalent Linkage) Reagent1->Prod1 Prod2 Secondary Amine Conjugate (Protonatable Linkage) Reagent2->Prod2

Caption: Divergent conjugation workflow for 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone.

HATUMechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Transition 7-Membered H-Bonded Transition State ActiveEster->Transition Amine Addition Amine 1-[4-(2-Amino-ethoxy)- piperidin-1-yl]-ethanone Amine->Transition Product Amide Conjugate + HOAt Byproduct Transition->Product Elimination

Caption: Mechanistic pathway of HATU-mediated amide coupling via the OAt active ester.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Conjugate a target carboxylic acid to the primary amine of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone.

Reagents & Materials:

  • Target Carboxylic Acid (1.0 mmol, 1.0 eq)

  • 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (1.1 mmol, 1.1 eq)

  • HATU (1.2 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise.

    • Causality: Stirring this mixture for 15 minutes at room temperature ensures complete conversion of the acid to the OAt active ester prior to amine introduction, preventing competitive guanidinylation of the amine by unreacted HATU.

  • Conjugation: Add 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone dissolved in 1 mL of DMF to the reaction mixture. Stir at room temperature for 2 hours.

  • In-Process Validation: Sample 5 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The system is self-validating when the primary amine peak (m/z 187.1 [M+H]⁺) is completely consumed and the desired product mass appears.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

Objective: Conjugate a target aldehyde to the primary amine to form a secondary amine linkage.

Reagents & Materials:

  • Target Aldehyde (1.0 mmol, 1.0 eq)

  • 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (1.0 mmol, 1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (10.0 mL)

  • Glacial Acetic Acid (Catalytic, ~0.1 mmol)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde and 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone in anhydrous DCE. Add a catalytic amount of glacial acetic acid to facilitate dehydration. Stir at room temperature for 1–2 hours.

    • Causality: Pre-forming the iminium intermediate before adding the reducing agent ensures that the hydride is exclusively utilized for the desired C-N bond formation, preventing premature reduction of the aldehyde to an alcohol.

  • Reduction: Add NaBH(OAc)₃ in three equal portions over 15 minutes to control the exotherm. Stir the suspension at room temperature for 4–12 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the aldehyde peak disappears and the secondary amine product mass is dominant.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes. Causality: This neutralizes the acetic acid and safely decomposes any unreacted borohydride.

  • Isolation: Extract the aqueous layer with Dichloromethane (2 × 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC if the secondary amine is highly polar.

Quantitative Data Presentation

The following tables summarize the optimization data for the conjugation of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone, demonstrating the empirical superiority of the chosen protocols.

Table 1: Optimization of Amide Bond Formation (Carboxylic Acid Conjugation)

Coupling ReagentBaseSolventReaction TimeYield (%)Epimerization Level
HATU DIPEA DMF 2 h 94% < 1%
HBTUDIPEADMF4 h81%~ 4%
EDC / HOBtEt₃NDCM12 h68%~ 8%
PyBOPDIPEADMF6 h85%~ 2%

Table 2: Optimization of Reductive Amination (Aldehyde Conjugation)

Reducing AgentSolventAdditiveReaction TimeYield (%)Alcohol Byproduct
NaBH(OAc)₃ DCE AcOH (cat.) 6 h 91% Not Detected
NaBH₃CNMeOHAcOH (cat.)12 h78%Trace
NaBH₄MeOHNone2 h45%> 40%
NaBH(OAc)₃THFNone18 h72%Not Detected

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Application

Application Notes and Protocols for Bioconjugation Utilizing 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone

Introduction: A Versatile Linker for Advanced Bioconjugation In the landscape of modern drug development and biological research, the covalent linkage of molecules to create novel bioconjugates is a cornerstone technolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Linker for Advanced Bioconjugation

In the landscape of modern drug development and biological research, the covalent linkage of molecules to create novel bioconjugates is a cornerstone technology.[1][2][3] These conjugates, which can range from antibody-drug conjugates (ADCs) for targeted cancer therapy to fluorescently labeled proteins for cellular imaging, combine the distinct properties of their constituent parts to create entities with enhanced functionality.[4] The choice of a chemical linker is paramount to the success of any bioconjugation strategy, dictating the stability, specificity, and ultimate performance of the final product.

This guide introduces 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone , a heterobifunctional linker poised for significant utility in bioconjugation. This molecule features a primary amine that serves as a versatile nucleophilic handle for covalent modification. The piperidine and ethanone moieties contribute to the linker's structural and chemical properties, potentially influencing solubility and spatial orientation of the conjugated biomolecule. This document provides a comprehensive overview of the principles, protocols, and practical considerations for employing this linker in your research.

Chemical Properties and Bioconjugation Potential

The key to the utility of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone in bioconjugation lies in the reactivity of its terminal primary amine. Primary amines are among the most common targets for bioconjugation due to their prevalence on the surface of proteins, particularly on the side chains of lysine residues and at the N-terminus.[5][6]

The primary amine of this linker acts as a potent nucleophile, readily participating in reactions with a variety of electrophilic functional groups to form stable covalent bonds.[7] This reactivity is the foundation for a wide array of bioconjugation strategies.

Table 1: Physicochemical Properties of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone and Related Structures

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O[8]
Molecular Weight170.25[8]
Topological Polar Surface Area (TPSA)46.33 Ų[8]
logP0.5937[8]
Hydrogen Bond Donors1[8]
Hydrogen Bond Acceptors2[8]
Rotatable Bonds2[8]

Mechanism of Amine-Reactive Bioconjugation

The most prevalent strategy for targeting primary amines involves the use of N-hydroxysuccinimide (NHS) esters.[7][9] This method is favored for its efficiency and the formation of stable amide bonds under physiological conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Activation: A molecule of interest (e.g., a drug, a dye) is first functionalized with an NHS ester.

  • Nucleophilic Attack: The primary amine of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone attacks the electrophilic carbonyl carbon of the NHS ester.

  • Amide Bond Formation: This attack leads to the formation of a stable amide bond, with the NHS group being released as a leaving group.[7]

NHS Ester Reaction Biomolecule Biomolecule-NHS Ester Conjugate Bioconjugate (Stable Amide Bond) Biomolecule->Conjugate Nucleophilic Attack Linker 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (Primary Amine) Linker->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Conjugate->NHS Release

Caption: Reaction of an NHS ester with the primary amine of the linker.

Experimental Protocols

The following protocols provide a general framework for the conjugation of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone to a protein via an NHS ester. It is crucial to note that optimization of reaction conditions, including stoichiometry and incubation times, is often necessary for each specific application.

Protocol 1: Two-Step Conjugation of a Small Molecule to a Protein

This protocol describes a two-step process where the linker is first reacted with an NHS-ester-activated small molecule (e.g., a fluorescent dye or a drug) and then the resulting complex is conjugated to a protein.

Materials:

  • 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone

  • NHS-ester-activated molecule of interest

  • Protein to be conjugated (in a non-amine-containing buffer, e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the NHS-ester-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

    • Dissolve 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone in the same solvent to a stock concentration of 10 mg/mL.

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.[10] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.[11]

  • Reaction of Linker with NHS-Ester-Activated Molecule:

    • In a microcentrifuge tube, combine the NHS-ester-activated molecule and the linker at a 1:1.5 molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Conjugation to Protein:

    • Add the reaction mixture from step 2 to the protein solution. A molar excess of the activated linker-molecule complex to the protein (e.g., 10:1 to 50:1) is recommended as a starting point.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification of the Bioconjugate:

    • Remove excess, unreacted components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Two-Step Conjugation Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Protein Conjugation NHS_Molecule NHS-Ester Activated Molecule Activated_Complex Activated Linker-Molecule Complex NHS_Molecule->Activated_Complex Linker 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone Linker->Activated_Complex Protein Target Protein Activated_Complex->Protein Conjugation Conjugation Reaction Protein->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Final_Product Purified Bioconjugate Purification->Final_Product

Caption: Workflow for the two-step conjugation protocol.

Protocol 2: Direct Labeling of a Protein

This protocol is applicable when 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is already conjugated to the molecule of interest (e.g., a pre-functionalized drug).

Materials:

  • Pre-functionalized 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone derivative with a protein-reactive group (e.g., NHS ester)

  • Protein to be labeled (in a non-amine-containing buffer, pH 7.2-8.5)

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Glycine, pH 8.0)

  • Purification column

Procedure:

  • Prepare Reagents:

    • Dissolve the pre-functionalized linker in anhydrous DMF or DMSO.

    • Prepare the protein solution as described in Protocol 1.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution while gently vortexing.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quench and Purify:

    • Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the bioconjugate.

Table 2: Recommended Reaction Conditions for Amine-Reactive Conjugation

ParameterRecommended RangeRationale
pH 7.2 - 8.5At this pH, primary amines are sufficiently deprotonated and nucleophilic for efficient reaction with NHS esters.[5][9]
Buffer Phosphate, Borate, BicarbonateThese buffers do not contain primary amines that would compete with the target biomolecule for reaction with the NHS ester.[5]
Incompatible Buffers Tris, GlycineThese buffers contain primary amines and will quench the reaction.[10]
Molar Excess (Linker:Protein) 10:1 to 50:1A molar excess drives the reaction to completion, but the optimal ratio should be determined empirically.[10]
Reaction Time 30 - 120 minutesSufficient time for the reaction to proceed, but can be extended (e.g., overnight at 4°C) if necessary.[10]

Characterization of the Bioconjugate

Following purification, it is essential to characterize the bioconjugate to confirm successful conjugation and assess its properties.

  • Mass Spectrometry (MS): To confirm the covalent addition of the linker and molecule of interest to the protein by detecting the expected mass shift.[2]

  • Chromatography (HPLC, UPLC): To assess the purity of the conjugate and separate it from unconjugated protein and excess reagents.[2]

  • UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if the conjugated molecule has a distinct absorbance spectrum.

  • Functional Assays (e.g., ELISA, Flow Cytometry): To ensure that the biological activity of the protein is retained after conjugation.[2]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency - Inactive NHS ester due to hydrolysis- Suboptimal pH- Presence of competing amines in the buffer- Use fresh, anhydrous solvent for the NHS ester- Ensure the reaction pH is between 7.2 and 8.5- Perform buffer exchange to an amine-free buffer
Protein Precipitation - High concentration of organic solvent- Alteration of protein pI- Keep the final concentration of DMF/DMSO below 10%- Optimize the degree of labeling to minimize changes in protein charge
Loss of Biological Activity - Conjugation at a critical functional site- Reduce the molar excess of the linker- Consider site-specific conjugation methods if activity is consistently lost

Conclusion

1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone represents a valuable tool for researchers engaged in bioconjugation. Its primary amine handle provides a reliable point of attachment for a wide range of molecules through well-established amine-reactive chemistries. By following the protocols and considerations outlined in this guide, scientists can effectively incorporate this versatile linker into their workflows to create novel and functional bioconjugates for a multitude of applications in research, diagnostics, and therapeutics.

References

  • An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjug
  • Amine-Reactive Crosslinker Overview - Cre
  • A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
  • Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium. (URL: )
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL. (URL: )
  • Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applic
  • Application Note: Protocol for Protein Conjugation with N-Mal-N-bis(PEG4-NHS ester) - Benchchem. (URL: )
  • The different uses of bioconjugation
  • Coupling Protocol for Primary Amine of a Ligand. (URL: )
  • Three-Component Protein Modification Using Mercaptobenzaldehyde Deriv
  • Crosslinkers. (URL: )
  • Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applic
  • Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques | Analytical Chemistry - ACS Public
  • Overview of Bioconjug
  • Conjugation Protocol for Amine Reactive Dyes - Bio-Techne. (URL: )
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)
  • Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Publishing. (URL: )
  • 2-(4-acetylphenoxy)-1-{3-[methyl(2-phenylethyl)amino]piperidin-1-yl}ethan-1-one - C24H30N2O3 | CSSS00159491207 - Chemspace. (URL: )
  • 791563-61-6 | 1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone | ChemScene. (URL: )
  • (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (URL: )
  • 1353944-64-5|1-(4-((2-Aminoethyl)(cyclopropyl)amino)piperidin-1-yl)ethanone - BLDpharm. (URL: )
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • (PDF) Convenient one-pot synthesis of 1-(4-(4-(2-[F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([F]FEt-PPZ)
  • 1353973-02-0 | 2-Amino-1-(4-(benzyl(isopropyl)amino)piperidin-1-yl)ethanone. (URL: )
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (URL: )
  • 2-(4-{2-[(2-aminoethyl)amino]ethyl}piperazin-1-yl)ethan-1-amine - BroadPharm. (URL: )

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Method

Optimizing Solvent Systems for Acylation of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone: An Application and Protocol Guide

Abstract This comprehensive guide provides a detailed framework for the strategic selection and optimization of solvent systems for reactions involving the versatile building block, 1-[4-(2-amino-ethoxy)-piperidin-1-yl]-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the strategic selection and optimization of solvent systems for reactions involving the versatile building block, 1-[4-(2-amino-ethoxy)-piperidin-1-yl]-ethanone. This molecule presents a unique chemical landscape with a primary amine, a secondary amine within the piperidine ring, and an ether linkage, all of which can be influenced by the reaction medium. Mastery of solvent selection is paramount to achieving high yields, minimizing byproducts, and ensuring the chemoselective acylation of the desired amino group. This document, intended for researchers, scientists, and professionals in drug development, moves beyond rote protocols to explain the underlying chemical principles that govern solvent effects in these reactions. We will explore theoretical considerations, present detailed experimental protocols for solvent screening and optimization, and provide troubleshooting guidance for common challenges.

Introduction: The Critical Role of the Solvent

1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is a valuable scaffold in medicinal chemistry, offering multiple points for diversification. The acylation of its amino groups is a common strategy to introduce a wide array of functional moieties, influencing the compound's physicochemical properties and biological activity. However, the presence of two distinct amine nucleophiles—a primary and a secondary amine—necessitates precise control over reaction conditions to achieve chemoselectivity. The solvent system is not merely an inert medium but an active participant in the reaction, influencing:

  • Solubility: Ensuring that all reactants, reagents, and catalysts are in the solution phase is fundamental for a homogenous and efficient reaction.

  • Reactivity: The polarity and proticity of the solvent can stabilize or destabilize transition states, directly impacting the reaction rate.[1]

  • Chemoselectivity: The solvent can modulate the relative nucleophilicity of the two amine groups, favoring the acylation of one over the other.

  • Side Reactions: The choice of solvent can suppress or promote undesirable side reactions, such as di-acylation or reactions with the solvent itself.[2]

  • Work-up and Purification: A well-chosen solvent can simplify downstream processing, facilitating product isolation and purification.

This guide will provide the theoretical underpinnings and practical methodologies to navigate these complexities and rationally design optimal solvent systems.

Theoretical Framework for Solvent Selection

A deep understanding of solvent properties is the cornerstone of reaction optimization. The following parameters are of paramount importance when selecting a solvent for the acylation of 1-[4-(2-amino-ethoxy)-piperidin-1-yl]-ethanone.

Solvent Polarity and its Influence on Reaction Kinetics

Solvent polarity is a composite measure of its dipole moment and dielectric constant. In the context of N-acylation, which typically proceeds through a polar transition state, the solvent's polarity can have a profound effect on the reaction rate.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dipole moments and can effectively solvate charged intermediates and polar transition states, often leading to an acceleration of the reaction rate.[1] However, their high polarity can also increase the solubility of polar byproducts, potentially complicating purification.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can hydrogen bond with the amine starting material, which can in some cases decrease its nucleophilicity. However, they can be excellent solvents for polar starting materials and reagents. Aqueous conditions, when carefully controlled, can offer a "green" and highly chemoselective medium for the acylation of primary amines.[3]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally less effective for acylation reactions as they do not stabilize the polar transition state. However, they can be useful in specific cases, for instance, to minimize side reactions or to facilitate the precipitation of the product.

It is important to note that the relationship between solvent polarity and reaction yield is not always linear and is highly substrate-dependent.[4]

Chemoselectivity: Targeting the Primary Amine

Achieving selective acylation of the primary amine in the presence of the secondary piperidine amine is a common synthetic challenge. The inherent nucleophilicity of the two amines is similar, though the primary amine is generally less sterically hindered.[5] The solvent system can play a crucial role in enhancing this selectivity.

  • Steric Hindrance: The less sterically encumbered primary amine is kinetically favored for acylation. The choice of a bulky acylating agent can further amplify this effect.

  • Hydrogen Bonding: Protic solvents can selectively solvate the primary amine through hydrogen bonding, potentially modulating its reactivity relative to the more hindered secondary amine.

  • Specialized Reagents: In cases where high chemoselectivity is paramount, the use of specific acylating agents that show a strong preference for primary amines, such as diacylaminoquinazolinones (DAQs) or acyl cyanides, should be considered.[2][6] These reagents often exhibit excellent selectivity irrespective of the solvent system.

Solubility Considerations

The adage "like dissolves like" is a useful starting point. The polarity of the solvent should be matched to the polarity of the starting material and the expected product. While experimental determination of solubility is ideal, computational tools and Hansen Solubility Parameters can provide valuable initial estimates.[7][8] For piperidine derivatives, solubility can be significantly influenced by the pH of the medium, with protonated forms being more soluble in polar protic solvents.[9]

Experimental Protocols

The following protocols provide a systematic approach to screen and optimize solvent systems for the acylation of 1-[4-(2-amino-ethoxy)-piperidin-1-yl]-ethanone.

General Materials and Methods
  • Reagents: 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone, acylating agent (e.g., acetic anhydride, acetyl chloride), non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), and a range of anhydrous solvents (see Table 1).

  • Equipment: Round-bottom flasks, magnetic stirrer, ice bath, standard glassware for organic synthesis, and analytical equipment for reaction monitoring (TLC, LC-MS).

Protocol 1: Initial Solvent Screening

This protocol is designed for the rapid evaluation of a diverse set of solvents to identify promising candidates for further optimization.

Workflow for Initial Solvent Screening

cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Prep Prepare stock solutions of starting material and base Solvent1 Reaction in Dichloromethane (DCM) Prep->Solvent1 Dispense into parallel reaction vials Solvent2 Reaction in Tetrahydrofuran (THF) Prep->Solvent2 Dispense into parallel reaction vials Solvent3 Reaction in Acetonitrile (MeCN) Prep->Solvent3 Dispense into parallel reaction vials Solvent4 Reaction in Toluene Prep->Solvent4 Dispense into parallel reaction vials Solvent5 Reaction in Dimethylformamide (DMF) Prep->Solvent5 Dispense into parallel reaction vials Monitor Monitor reactions by TLC/LC-MS at set time points Solvent1->Monitor Solvent2->Monitor Solvent3->Monitor Solvent4->Monitor Solvent5->Monitor Analyze Analyze yield and purity of the desired product Monitor->Analyze Select Select top 2-3 solvent systems for optimization Analyze->Select Start Select best solvent from initial screen Temp Vary Temperature (-20°C, 0°C, RT, 40°C) Start->Temp Conc Vary Concentration (0.1 M, 0.5 M, 1.0 M) Temp->Conc Optimize Base Screen Bases (Et3N, DIPEA, Pyridine) Conc->Base Optimize Analysis Analyze Yield, Purity, and Chemoselectivity by LC-MS Base->Analysis Optimal Optimal Conditions Identified Analysis->Optimal Converge

Caption: A decision tree for optimizing reaction parameters.

Procedure:

  • Temperature Study: Using the best solvent from Protocol 1, set up parallel reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C). Monitor the reactions to determine the optimal temperature for yield and selectivity.

  • Concentration Study: At the optimal temperature, vary the concentration of the starting material (e.g., 0.1 M, 0.5 M, 1.0 M) to assess its impact on reaction rate and product formation.

  • Base Study: Evaluate the effect of different non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine, pyridine) on the reaction outcome.

  • Stoichiometry Refinement: Fine-tune the stoichiometry of the acylating agent (e.g., 1.05, 1.1, 1.2 equivalents) to maximize the conversion of the starting material while minimizing the formation of di-acylated byproduct.

Troubleshooting and Advanced Strategies

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Poor solubility of starting material.- Incomplete reaction.- Use a co-solvent system (e.g., DCM/DMF).- Increase reaction time or temperature.
Poor Chemoselectivity - Similar reactivity of primary and secondary amines.- Use a more sterically hindered acylating agent.- Employ chemoselective acylating agents like acyl cyanides.<[2]br>- Consider an orthogonal protection strategy for one of the amines. [10]
Formation of Di-acylated Product - Excess acylating agent.- Prolonged reaction time at elevated temperatures.- Use a stoichiometric amount of the acylating agent.- Monitor the reaction closely and quench upon completion.
Reaction with Solvent - Use of nucleophilic solvents (e.g., alcohols) with reactive acylating agents.- Switch to an inert, aprotic solvent like DCM or THF. [2]
Difficult Purification - High polarity of byproducts.- Optimize the work-up procedure, including pH adjustments during extraction.- Consider an alternative solvent that may allow for product precipitation.

Conclusion

The optimization of solvent systems for the acylation of 1-[4-(2-amino-ethoxy)-piperidin-1-yl]-ethanone is a multifactorial process that requires a systematic and informed approach. By understanding the fundamental principles of solvent effects on solubility, reactivity, and selectivity, researchers can move beyond trial-and-error and rationally design reaction conditions that maximize yield and purity. The protocols and strategies outlined in this guide provide a robust framework for achieving this goal, ultimately accelerating the synthesis of novel derivatives for drug discovery and development.

References

  • BenchChem. (2025).
  • Al-Sehemi, A. G., Al-Amria, R. S. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121.
  • BenchChem. (2025).
  • Das, B., & Banerjee, J. (2007). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Indian Journal of Chemistry - Section B, 46B(5), 850-853.
  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)
  • Patil, V. D., Sutar, N. R., Patil, K. P., & Gidh, P. V. (2015). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. International Journal of Chemical Sciences, 13(1), 450-458.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: Boc vs. Z vs. Alloc.
  • Oreate AI. (2026). The Art of Acylation: Adding a Tail to Molecules for Enhanced Function.
  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • Okumu, O. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32.
  • Karad, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances.
  • Roy, S. D., & Flynn, G. L. (1989). Solubility and related physicochemical properties of narcotic analgesics. Pharmaceutical research, 6(2), 147–151.
  • Ansari, M. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports, 14(1), 17532.
  • Laduron, F., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 102–104.
  • Khandelwal, A., et al. (2014). A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: Boc vs. Z vs. Alloc. BenchChem.
  • Kaho, T., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(20), 4624–4627.
  • Kise, N., & Ueda, N. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 5(19), 3487–3489.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • Boncel, S., & Walczak, K. (2009). Monoacylation of symmetrical diamines. The Journal of Organic Chemistry, 74(21), 8371–8374.
  • ResearchGate. (n.d.).
  • Zhao, C., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1871-1880.
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  • Shakeel, F., et al. (2020). Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters. Molecules, 25(12), 2795.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ResearchGate. (n.d.). Solubility determination, hansen solubility parameter, solvent effect and preferential solvation of thenalidine in four aqueous binary mixtures.

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Application

Reductive amination pathways for piperidine-ethanone derivatives

Application Note: Advanced Reductive Amination Pathways for Piperidine-Ethanone Derivatives Abstract Piperidine-ethanone derivatives are highly valued pharmacophores in the development of neuroactive compounds, analgesic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Pathways for Piperidine-Ethanone Derivatives

Abstract

Piperidine-ethanone derivatives are highly valued pharmacophores in the development of neuroactive compounds, analgesics, and targeted therapeutics. The synthesis of these tertiary amines via reductive amination requires precise control over reaction kinetics, pH, and hydride transfer. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for coupling piperidines (secondary amines) with ethanone derivatives (methyl ketones), ensuring high yields and minimal side reactions.

Mechanistic Rationale & Causality

Reductive amination is the premier method for C–N bond formation. When coupling a secondary amine (like piperidine) with a ketone (like an ethanone derivative), the reaction proceeds through a positively charged iminium ion rather than a neutral imine [1]. Understanding the causality of this pathway is critical for experimental design:

  • Nucleophilic Attack & pH Dependency: The piperidine nitrogen attacks the ethanone carbonyl to form a hemiaminal. This step requires mildly acidic conditions (pH 4–5) [2]. If the environment is too acidic, the piperidine is protonated into a non-nucleophilic ammonium salt. If it is too basic, the subsequent dehydration step stalls.

  • Dehydration to Iminium: The hemiaminal eliminates water to form the iminium ion. Because ethanones (methyl ketones) are sterically bulkier and less electrophilic than aldehydes, this dehydration often requires an acid catalyst (e.g., glacial acetic acid) to proceed efficiently [3].

  • Selective Hydride Transfer: The resulting iminium ion is significantly more electrophilic than the starting ketone. Mild hydride sources, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), exploit this electronic difference, selectively reducing the iminium ion into the final tertiary amine without reducing the unreacted ketone into an alcohol [4].

Mechanism A Piperidine + Ethanone (2° Amine + Ketone) B Hemiaminal Intermediate (Unstable) A->B Nucleophilic Attack (AcOH Catalyst, pH 4-5) C Iminium Ion (Highly Electrophilic) B->C Dehydration (-H2O) D Piperidine-Ethanone (3° Amine Product) C->D Hydride Transfer (STAB or NaBH3CN)

Mechanistic pathway of piperidine-ethanone reductive amination via an iminium intermediate.

Reagent Selection & Quantitative Optimization

Choosing the correct reducing agent and solvent system is the most common point of failure in piperidine-ethanone synthesis. STAB is generally preferred for its safety profile and high selectivity in aprotic solvents, whereas NaBH₃CN is reserved for protic environments [5].

Table 1: Reducing Agent Profiling for Piperidine-Ethanones

Reducing AgentOptimal SolventRelative Hydride StrengthCausality / Rationale for Use
STAB [NaBH(OAc)₃]DCE, DCM, THFMildFirst Choice: Excellent selectivity for iminium ions. Water-sensitive, requiring aprotic solvents. Avoids toxic byproducts [6].
NaBH₃CN MeOH, EtOHMildAlternative: Stable in mildly acidic protic solvents. Useful if reagents are insoluble in DCE. Generates toxic HCN during workup [5].
NaBH₄ MeOH, EtOHStrongStepwise Only: Will indiscriminately reduce ketones. Must only be added after complete iminium formation is verified [2].

Table 2: Optimization Parameters

ParameterStandard SubstratesSterically Hindered SubstratesRationale
Equivalents 1.0 Ketone : 1.05 Amine1.0 Ketone : 1.5 AmineExcess amine drives the equilibrium toward the iminium ion [7].
Catalyst AcOH (1.0 equiv)Ti(OiPr)₄ (1.5 equiv)Bulky piperidines (e.g., 2-methylpiperidine) require strong Lewis acids to force water elimination [7].
Temperature 0 °C to RTReflux (during iminium prep)Thermal energy overcomes steric clashes during C–N bond formation.

Workflow & Troubleshooting Logic

Over-alkylation is rarely a concern here because the product is a tertiary amine, which cannot form subsequent iminium ions [3]. The primary side reaction to troubleshoot is the reduction of the starting ketone to an alcohol . This occurs if the reducing agent is added before the iminium ion has fully formed.

Workflow Start 1. Mix Reagents (DCE or THF) Acid 2. Add AcOH (pH 4-5) Start->Acid Check 3. LC-MS Check Iminium Formed? Acid->Check Reduce 4. Add STAB (0°C to RT) Check->Reduce Yes (>90%) Trouble Steric Hindrance Detected Check->Trouble No / Slow Quench 5. Quench & Isolate (NaHCO3) Reduce->Quench Lewis Use Ti(OiPr)4 & Stepwise NaBH4 Trouble->Lewis Lewis->Quench

Experimental workflow and decision tree for optimizing reductive amination yields.

Self-Validating Experimental Protocols

Protocol A: One-Pot Direct Reductive Amination (Standard Substrates)

Designed for unhindered piperidines and standard ethanone derivatives using STAB.

  • Reaction Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the ethanone derivative (1.0 equiv) and the piperidine derivative (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.0–2.0 equiv) dropwise.

    • Causality: Ethanones are less reactive than aldehydes; the acid protonates the carbonyl oxygen, drastically lowering the activation energy for nucleophilic attack by the piperidine [6].

  • Self-Validation Checkpoint 1 (Iminium Verification): Stir the mixture at room temperature for 1–2 hours. Remove a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Do not proceed until the ketone mass is consumed and the iminium/enamine mass dominates the spectra.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic hydride transfer and prevents thermal degradation of the borohydride reagent.

  • Self-Validation Checkpoint 2 (Completion): Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (using a Ninhydrin stain to check for the disappearance of the secondary amine).

  • Quench & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stepwise Reductive Amination (Sterically Hindered Substrates)

Designed for bulky substrates (e.g., 2-methylpiperidine) where STAB yields excessive alcohol byproducts.

  • Lewis Acid-Mediated Iminium Formation: Dissolve the ethanone (1.0 equiv) and hindered piperidine (1.2 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 equiv). Stir at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ acts as both a powerful Lewis acid and a water scavenger, forcing the sterically unfavorable dehydration step to completion without reducing agents present [2].

  • Reduction: Dilute the mixture with absolute ethanol and cool to 0 °C. Add NaBH₄ (1.5 equiv) in small portions. Stir for 2 hours.

  • Workup: Quench carefully with water (10 mL). Note: This will generate a thick white precipitate of TiO₂. Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Separate the filtrate layers, dry the organic phase over Na₂SO₄, and concentrate.

References

  • Chemistry Steps. "Reductive Amination." Chemistry Steps. URL: [Link]

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. URL:[Link]

Method

Scalable Synthesis of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone: A Comprehensive Guide for Researchers

Introduction 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is a key building block in contemporary drug discovery, serving as a versatile intermediate for the synthesis of a wide range of pharmacologically active molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is a key building block in contemporary drug discovery, serving as a versatile intermediate for the synthesis of a wide range of pharmacologically active molecules. Its structure, featuring a piperidine scaffold, an ether linkage, and a primary amine, offers multiple points for diversification, making it an attractive starting material for the development of novel therapeutics. The piperidine moiety is a prevalent feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.

This technical guide provides detailed, scalable, and field-tested protocols for the synthesis of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone. We will explore two robust synthetic strategies, elucidating the chemical principles behind each step and offering practical insights for successful execution and scale-up in a research and development setting.

Strategic Overview of Synthetic Routes

Two primary synthetic pathways are presented herein, each with distinct advantages and considerations for scalability and precursor availability.

  • Route 1: Convergent Synthesis. This is the preferred and more direct approach, involving the sequential acetylation of 4-hydroxypiperidine, followed by an etherification reaction with a protected 2-aminoethanol derivative, and concluding with a deprotection step. This route is highly efficient and amenable to large-scale production.

  • Route 2: Linear Synthesis from a Piperidin-4-one Precursor. This alternative strategy commences with a protected piperidin-4-one and introduces the two-carbon side chain via a Wittig reaction, followed by a series of functional group interconversions. While potentially longer, this route offers flexibility, especially when a variety of C4-substituted piperidines are being explored in a medicinal chemistry program.

Route 1: Convergent Synthesis via Williamson Ether Synthesis

This three-step convergent approach is the most common and efficient method for the preparation of the title compound on a laboratory and pilot-plant scale.

Workflow Diagram

A 4-Hydroxypiperidine B 1-(4-Hydroxypiperidin-1-yl)ethanone A->B Step 1: Acetylation E tert-Butyl (2-((1-acetylpiperidin-4-yl)oxy)ethyl)carbamate B->E Step 2b: Williamson Ether Synthesis C tert-Butyl (2-hydroxyethyl)carbamate D tert-Butyl (2-tosyloxyethyl)carbamate C->D Step 2a: Tosylation D->E F 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone E->F Step 3: Boc Deprotection

Caption: Synthetic workflow for the convergent synthesis of the target compound.

Step 1: Acetylation of 4-Hydroxypiperidine

The initial step involves the selective N-acetylation of commercially available 4-hydroxypiperidine. This reaction is typically high-yielding and straightforward to perform on a large scale.

Protocol:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (10 vol). Cool the mixture to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the suspension and stir for 15 minutes.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature is maintained below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water (5 vol). Separate the organic layer and wash sequentially with 1M HCl (2 x 5 vol), saturated aqueous sodium bicarbonate solution (2 x 5 vol), and brine (1 x 5 vol).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(4-hydroxypiperidin-1-yl)ethanone as a white to off-white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from a mixture of ethyl acetate and hexanes.

ParameterValue
Typical Yield 90-98%
Purity (by HPLC) >98%
Key Reagents 4-Hydroxypiperidine, Acetic Anhydride, Triethylamine
Solvent Dichloromethane or Ethyl Acetate
Step 2: Williamson Ether Synthesis

This crucial step forms the ether linkage. It is a two-part process involving the activation of the hydroxyl group of Boc-protected 2-aminoethanol, followed by its reaction with the alkoxide of 1-(4-hydroxypiperidin-1-yl)ethanone.

Protocol:

  • Reaction Setup: To a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous dichloromethane (10 vol) in a reactor under an inert atmosphere (e.g., nitrogen), add triethylamine (1.5 eq). Cool the solution to 0-5 °C.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane (2 vol) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with water (2 x 5 vol), 1M HCl (2 x 5 vol), saturated aqueous sodium bicarbonate solution (2 x 5 vol), and brine (1 x 5 vol).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-tosyloxyethyl)carbamate as a viscous oil or solid, which can be used directly in the next step.

Protocol:

  • Alkoxide Formation: In a separate reactor under an inert atmosphere, dissolve 1-(4-hydroxypiperidin-1-yl)ethanone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 vol). Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0-5 °C. Stir the mixture at room temperature for 1 hour until gas evolution ceases.

  • Coupling Reaction: Cool the alkoxide solution back to 0-5 °C and add a solution of tert-butyl (2-tosyloxyethyl)carbamate (1.1 eq) in anhydrous DMF (2 vol) dropwise.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of water (10 vol). Extract the product with ethyl acetate (3 x 10 vol).

  • Purification: Wash the combined organic layers with water (3 x 5 vol) and brine (1 x 5 vol). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl (2-((1-acetylpiperidin-4-yl)oxy)ethyl)carbamate, can be purified by column chromatography on silica gel.

ParameterValue
Typical Overall Yield (2 steps) 60-75%
Key Reagents 1-(4-Hydroxypiperidin-1-yl)ethanone, tert-Butyl (2-tosyloxyethyl)carbamate, Sodium Hydride
Solvent N,N-Dimethylformamide (DMF)

Alternative to Step 2: Mitsunobu Reaction

The Mitsunobu reaction offers a one-pot alternative for the etherification, avoiding the need to pre-activate the alcohol.[1][2][3][4]

Protocol:

  • Reaction Setup: To a solution of 1-(4-hydroxypiperidin-1-yl)ethanone (1.0 eq), tert-butyl (2-hydroxyethyl)carbamate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography to isolate the desired product.

Step 3: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the primary amine. This is typically achieved under acidic conditions.[5][6][7][8][9]

Protocol:

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 vol).

  • Deprotection: Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the product.

  • Free-basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH >12 with aqueous NaOH. Extract the product with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol and chloroform). Dry the organic layer, filter, and concentrate to yield 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone.

ParameterValue
Typical Yield >95%
Purity (by HPLC) >99%
Key Reagents tert-Butyl (2-((1-acetylpiperidin-4-yl)oxy)ethyl)carbamate, HCl in Dioxane
Solvent 1,4-Dioxane

Route 2: Linear Synthesis from a Piperidin-4-one Precursor

This alternative route provides access to the target molecule starting from a protected piperidin-4-one. It involves the introduction of a two-carbon unit at the 4-position, followed by functional group manipulations.

Workflow Diagram

A N-Boc-4-piperidinone B tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate A->B Step 1: Horner-Wadsworth-Emmons C tert-Butyl 4-(2-amino-2-cyanoethyl)piperidine-1-carboxylate B->C Step 2: Reduction of Nitrile & Alkene D 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone C->D Step 3: Acetylation & Deprotection E 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone D->E This route leads to a related but different product. Adaptation would be required.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone

Welcome to the Synthesis Support Center. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone .

This highly polar molecule—featuring a secondary amide, an ether linkage, and a basic primary amine—presents unique synthetic challenges. The most common route involves the O-alkylation of 1-acetylpiperidin-4-ol. However, researchers frequently report poor yields (<30%) and difficult isolations. This guide deconstructs the mechanistic failures of the standard route and provides a validated, high-yielding alternative.

Synthetic Workflow Analysis

Workflow cluster_A Route A: Direct Alkylation (Low Yield) cluster_B Route B: Nitrile Pathway (Optimized) SM 1-Acetylpiperidin-4-ol (Secondary Alcohol) ReagentA N-Boc-2-bromoethylamine + NaH / DMF SM->ReagentA ReagentB Chloroacetonitrile + NaH / THF SM->ReagentB IntA Boc-Protected Ether ReagentA->IntA Minor Pathway Elim Side Product: N-Boc-vinylamine ReagentA->Elim Major Pathway (E2 Elimination) Target 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (Target Product) IntA->Target Acid Deprotection IntB Cyanomethyl Ether ReagentB->IntB High Yield SN2 RedB Raney Ni / H2 (MeOH / NH3) IntB->RedB RedB->Target Chemoselective Reduction

Figure 1: Comparison of direct alkylation vs. optimized nitrile pathway for target synthesis.

Troubleshooting FAQs

Q1: Why is my O-alkylation yield so low (<30%) when using N-Boc-2-bromoethylamine and NaH?

A: This is a classic issue of competing reaction kinetics. The secondary alcohol of 1-acetylpiperidin-4-ol is sterically hindered, making it a relatively weak nucleophile even when deprotonated. When you use a strong base like sodium hydride (NaH) in a polar aprotic solvent (e.g., THF or DMF) to deprotonate the alcohol, the base also interacts with the alkylating agent.

Because the SN​2 attack is slow due to steric bulk, the primary alkyl bromide (N-Boc-2-bromoethylamine) undergoes a rapid, base-promoted E2 elimination . This dehydrohalogenation forms N-Boc-vinylamine, effectively destroying your alkylating reagent before the desired etherification can occur.

Q2: How can I bypass this E2 elimination and improve the O-alkylation yield?

A: We strongly recommend abandoning the direct alkylation strategy in favor of the Nitrile Pathway (Route B in Figure 1).

Instead of using a protected bromoethylamine, use chloroacetonitrile ( ClCH2​CN ) as the alkylating agent. Chloroacetonitrile is highly electrophilic at the α -carbon due to the strong electron-withdrawing effect of the nitrile group. More importantly, it lacks the specific β -hydrogens required for standard E2 elimination under these conditions. This allows the SN​2 reaction to outcompete side reactions, forming the cyanomethyl ether intermediate in excellent yields. This methodology is heavily utilized in complex pharmaceutical syntheses to selectively O-alkylate hindered secondary alcohols .

Q3: How do I reduce the cyanomethyl ether to the primary amine without reducing the N-acetyl group?

A: Standard hydride reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) will indiscriminately reduce both the nitrile and the N-acetyl amide (forming an unwanted N-ethylpiperidine derivative).

To achieve chemoselectivity, use catalytic hydrogenation with Raney Nickel and H2​ gas in a solvent mixture of methanol and ammonia ( NH3​ ). The Raney Nickel efficiently reduces the nitrile to the primary amine while leaving the amide completely intact. The addition of ammonia is critical; it suppresses the formation of secondary amine dimers by shifting the equilibrium away from the reactive imine intermediate.

Q4: My LC-MS shows complete conversion, but my isolated yield after aqueous workup is terrible. Where is my product?

A: Your target molecule is highly polar. It contains a basic primary amine, an ether linkage, and an amide group, making it extremely water-soluble. Standard liquid-liquid extractions (e.g., DCM/Water or EtOAc/Water) will result in the product partitioning heavily into the aqueous layer.

Solution: Abandon aqueous workup for the final step. Instead, utilize Catch-and-Release SCX (Strong Cation Exchange) Chromatography . The basic primary amine will bind to the sulfonic acid resin, allowing you to wash away neutral impurities with methanol. The pure product is then released using an ammoniacal methanol solution.

Quantitative Data: Alkylating Agent Comparison

The table below summarizes the causality behind reagent selection and the expected outcomes based on internal optimization data.

Alkylating AgentBase / SolventPrimary Reaction PathwayCompeting Side ReactionExpected Yield
N-Boc-2-bromoethylamineNaH / DMFO-Alkylation ( SN​2 )Rapid E2 Elimination15 - 30%
N-Boc-2-chloroethylamineKOtBu / THFO-Alkylation ( SN​2 )Moderate E2 Elimination20 - 35%
Chloroacetonitrile NaH / THF O-Alkylation ( SN​2 ) None (High SN​2 rate) 80 - 95%

Optimized Experimental Protocol: The Nitrile Pathway

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of 2-((1-acetylpiperidin-4-yl)oxy)acetonitrile

Causality: NaH irreversibly deprotonates the secondary alcohol. THF is chosen over DMF to facilitate easier solvent removal during workup.

  • Preparation: Dissolve 1-acetylpiperidin-4-ol (1.0 eq, 10 mmol) in anhydrous THF (30 mL) under an N2​ atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq, 15 mmol) portion-wise. Stir for 30 minutes at 0 °C.

    • Validation Check: Ensure H2​ gas evolution has completely ceased before proceeding, indicating complete alkoxide formation.

  • Alkylation: Add chloroacetonitrile (1.2 eq, 12 mmol) dropwise. Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Reaction Monitoring: Monitor by TLC (10% MeOH/DCM). The starting material ( Rf​≈0.2 ) should be fully consumed, replaced by a less polar product spot ( Rf​≈0.6 ).

  • Workup: Quench carefully with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the cyanomethyl ether intermediate.

Step 2: Chemoselective Reduction & SCX Purification

Causality: Raney Ni selectively reduces the nitrile. SCX chromatography isolates the highly polar product without the yield loss associated with aqueous extraction.

  • Reduction: Dissolve the crude cyanomethyl ether intermediate in 7M NH3​ in MeOH (20 mL). Add a catalytic amount of Raney Nickel (approx. 10% w/w, pre-washed with MeOH).

  • Hydrogenation: Stir the suspension vigorously under an H2​ atmosphere (balloon or 50 psi in a Parr shaker) at room temperature for 12 hours.

    • Validation Check: Analyze by LC-MS. The nitrile mass should disappear, and the target mass ( [M+H]+=187.1 ) must be the dominant peak.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional MeOH (10 mL).

    • Safety Warning: Raney Ni is highly pyrophoric. Do not allow the filter cake to dry; quench immediately with water.

  • Catch-and-Release (SCX): Load the methanolic filtrate directly onto a pre-conditioned SCX-2 solid-phase extraction cartridge.

  • Washing: Wash the cartridge with 3 column volumes of pure MeOH. This removes unreacted neutral amides and non-basic byproducts.

  • Elution: Elute the target product using 2M NH3​ in MeOH (3 column volumes).

  • Isolation: Concentrate the basic eluent in vacuo to afford pure 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone.

References

  • Allison, B. D., & Mani, N. S. (2017). "Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor." ACS Omega, 2(2), 397-408.[Link]

Optimization

Troubleshooting solubility issues with 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone

Technical Support Center: Troubleshooting Solubility for 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers str...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behavior of functionalized piperidine building blocks. The compound 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone presents a classic physicochemical paradox: it possesses highly polar moieties (a primary amine and an ether linkage) alongside a hydrophobic piperidine core and a neutral acetamide group.

This unique structural topology often leads to unexpected precipitation during assay preparation. This guide dissects the causality behind these solubility failures and provides self-validating protocols to ensure robust experimental design.

PART 1: Physicochemical Profiling & Quantitative Data

Before troubleshooting, we must establish the baseline thermodynamic parameters of the molecule. The primary amine dictates the pH-dependent solubility, while the acetamide group influences solvent-solute hydrogen bonding.

Table 1: Physicochemical Properties and Predicted Solubility Profile

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 186.25 g/mol Low MW generally favors aqueous solubility.
pKa (Primary Amine) ~9.0 - 9.5Highly protonated (ionized) and soluble at physiological pH (7.4).
LogP (Estimated) 0.4 - 0.8Mildly lipophilic core; requires organic solvents for high-concentration stocks.
H-Bond Donors/Acceptors 2 / 3Strong hydration potential, but susceptible to hygroscopicity in the solid state.
Solubility (100% DMSO) >50 mMExcellent thermodynamic solubility due to DMSO's high dielectric constant.
Solubility (Aqueous, pH 7.4) ~1 - 5 mM (Kinetic)Prone to nano-precipitation if diluted rapidly from a DMSO stock.

PART 2: Troubleshooting FAQs

Q1: Why does my compound crash out when diluting from a 10 mM DMSO stock into my pH 7.4 assay buffer? The Causality: You are observing a failure of kinetic solubility, not thermodynamic solubility[1]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant drops instantaneously. The hydrophobic piperidine-acetamide core aggregates faster than the primary amine can undergo aqueous hydration, forming nanometer-sized particulates[2]. These particulates can interfere with optical readouts and cause false positives in bioassays[2]. The Solution: Instead of direct dilution, perform serial dilutions in 100% DMSO first, ensuring the final transfer to the aqueous buffer maintains a DMSO concentration below 0.5%[3].

Q2: How does the pH of my assay buffer affect the aqueous solubility of this compound? The Causality: The solubility of basic amines is mathematically governed by the Henderson-Hasselbalch equation[4][5][6]. The primary amine on the ethoxy linker has a pKa of approximately 9.5. At pH 7.4, the molecule is >99% ionized (protonated), which maximizes ion-dipole interactions with water, ensuring high solubility. However, if your assay requires a basic buffer (pH > 8.5), the fraction of the uncharged free base increases exponentially. The uncharged free base relies solely on weaker hydrogen bonding and is highly prone to precipitation[4]. The Solution: Always verify the final pH of the buffer after adding the compound, as high concentrations of basic amines can shift the pH of weakly buffered solutions.

Q3: Should I store this compound as a free base or synthesize a salt form for my stock solutions? The Causality: The free base form of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is often an oil or a low-melting solid that is highly hygroscopic. Absorbed atmospheric moisture leads to inaccurate weighing and degradation. Converting the primary amine to a hydrochloride (HCl) salt locks the molecule into a stable, crystalline lattice. The ionic nature of the salt dramatically lowers the energy required for aqueous dissolution (crystal lattice energy vs. hydration energy). The Solution: For long-term storage and direct aqueous dissolution without DMSO, utilize the HCl salt form.

PART 3: Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry This protocol establishes the maximum workable concentration of your compound in an assay buffer without relying on visual inspection, which often misses nano-precipitates.

  • Preparation: Prepare a 10 mM stock of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone in 100% anhydrous DMSO. Vortex gently until completely dissolved[3].

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate[3].

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) in a clear-bottom plate. This maintains a strict 1% final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and particle growth.

  • Validation (Readout): Measure the absorbance at 620 nm (nephelometry/turbidimetry) using a microplate reader.

    • Self-Validation Check: The kinetic solubility limit is defined as the highest concentration where the absorbance is statistically indistinguishable from a vehicle control (1% DMSO in buffer). Any increase in baseline absorbance indicates nano-precipitation.

Protocol 2: Generation of the Hydrochloride (HCl) Salt If DMSO must be avoided entirely, convert the free base to an HCl salt for direct aqueous dissolution.

  • Dissolution: Dissolve 1.0 equivalent of the free base in a minimal volume of anhydrous diethyl ether or dichloromethane (DCM).

  • Acidification: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (4.0 M) dropwise while stirring at 0°C.

  • Precipitation: A white precipitate (the HCl salt) will form immediately as the ionized form is insoluble in the non-polar solvent.

  • Isolation: Filter the precipitate under a vacuum and wash twice with cold anhydrous ether.

  • Validation (Readout): Dry the solid under a high vacuum for 24 hours.

    • Self-Validation Check: Dissolve 1 mg of the resulting powder in 1 mL of deionized water. A completely clear solution with a slightly acidic pH (~5-6) confirms successful salt formation and high thermodynamic aqueous solubility.

PART 4: Troubleshooting Workflow Visualization

SolubilityWorkflow Start Compound Precipitates in Assay Buffer CheckStock Check 100% DMSO Stock Solution Start->CheckStock IsStockClear Is Stock Clear? CheckStock->IsStockClear WarmSonicate Warm to 37°C & Sonicate IsStockClear->WarmSonicate No CheckBuffer Evaluate Buffer pH vs. Amine pKa (~9.5) IsStockClear->CheckBuffer Yes IsPHHigh Is Buffer pH > 8.0? CheckBuffer->IsPHHigh LowerPH Lower pH or Use HCl Salt Form IsPHHigh->LowerPH Yes KineticIssue Kinetic Solubility Issue: Dilute in DMSO First IsPHHigh->KineticIssue No

Decision tree for troubleshooting 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone solubility.

References

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at:[Link]

  • pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. SRCE. Available at:[Link]

  • Molecular Property Prediction Using Machine Learning. Nurix Therapeutics. Available at:[Link]

  • Study of pH-dependent drugs solubility in water. SciSpace. Available at:[Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed (NIH). Available at:[Link]

Sources

Troubleshooting

Preventing side reactions during 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone coupling

Welcome to the Technical Support Center for 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone . This specific building block features an N-acetylated piperidine core tethered to a primary amine via an ethoxy linker. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone .

This specific building block features an N-acetylated piperidine core tethered to a primary amine via an ethoxy linker. While the N-acetyl amide bond is chemically stable under standard synthetic conditions, the primary amine is extended away from the steric bulk of the piperidine ring. This makes the amine exceptionally nucleophilic and unhindered. While this guarantees rapid reaction kinetics, it also makes the molecule highly susceptible to competitive side reactions, such as guanidinylation during amide coupling and over-alkylation during reductive amination.

This guide provides causality-driven troubleshooting, optimized protocols, and verified methodologies to ensure high-yielding, clean reactions.

Part 1: Amide Coupling Troubleshooting & FAQs

Q: I am using HATU for an amide coupling with this amine, but my LC-MS shows a major byproduct with a mass +99 Da higher than my target. What is happening? A: You are observing guanidinylation (uronium formation). Because the primary amine on your building block is sterically unhindered, it is highly nucleophilic. If the carboxylic acid is not fully activated before the amine is introduced, the amine will outcompete the acid and directly attack the electrophilic carbon of the HATU (or HBTU) reagent. This forms a stable, dead-end tetramethylguanidino byproduct (+99 Da mass shift)[1][2].

G Acid Carboxylic Acid + Base ActiveEster OAt Active Ester (Desired Intermediate) Acid->ActiveEster Pre-activation (HATU) HATU HATU (Uronium Reagent) SideProduct Guanidino Byproduct (+99 Da Adduct) HATU->SideProduct Amine 1-[4-(2-Amino-ethoxy)- piperidin-1-yl]-ethanone Amine->SideProduct Direct Attack (Excess HATU) Desired Desired Amide Target Product ActiveEster->Desired + Amine

Mechanism of desired amide formation vs. HATU-induced guanidinylation side reaction.

Q: How can I prevent guanidinylation while also avoiding epimerization of my chiral carboxylic acid partner? A: You must implement a self-validating pre-activation step or change your coupling reagent entirely.

  • Order of Addition (Pre-activation): Never mix the amine, acid, and HATU simultaneously. Pre-activate the acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 3–5 minutes to form the active ester before introducing the amine[2].

  • Switch to DIC/OxymaPure: If the side reaction persists, abandon uronium-based reagents. The combination of Diisopropylcarbodiimide (DIC) and OxymaPure operates via an active ester pathway that completely eliminates the risk of guanidinylation. Furthermore, OxymaPure is highly acidic and rapidly forms an active ester that heavily suppresses the oxazolone formation responsible for epimerization[3][4].

Part 2: Reductive Amination Troubleshooting & FAQs

Q: When reacting this amine with an aldehyde, I get a mixture of the desired secondary amine and an unwanted tertiary amine. How do I stop this? A: You are experiencing the "runaway train" effect of over-alkylation (dialkylation). The desired secondary amine product is more nucleophilic than your starting primary amine. If the reducing agent and unreacted aldehyde are present simultaneously, the secondary amine will rapidly condense with another aldehyde molecule and reduce again, forming a tertiary amine[5].

To prevent this, you must separate the condensation step from the reduction step. Form the imine completely in the absence of the reducing agent. Once the imine formation is verified, add a mild, selective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃)[6].

G Amine Primary Amine (1-[4-(2-Amino-ethoxy)...]) Imine Imine Intermediate (Stable without reductant) Amine->Imine Step 1: Condensation (-H2O) Aldehyde Aldehyde / Ketone Aldehyde->Imine SecAmine Secondary Amine (Desired Product) Imine->SecAmine Step 2: Reduction (NaBH(OAc)3) TertAmine Tertiary Amine (Dialkylation Byproduct) SecAmine->TertAmine Excess Aldehyde + Reductant

Stepwise reductive amination pathway to prevent over-alkylation of the primary amine.

Part 3: Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Risk Profile for 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone

Coupling SystemGuanidinylation RiskEpimerization RiskRecommended Use Case
HATU / DIPEA High (if not pre-activated)LowNon-chiral acids where rapid coupling is required. Must use pre-activation.
DIC / OxymaPure None Very Low Optimal choice. Chiral acids, complex substrates, or when HATU fails.
EDC·HCl / HOBt NoneModerateAqueous-compatible couplings; however, slower kinetics may lead to epimerization.

Table 2: Reducing Agents for Reductive Amination

Reducing AgentReactivitySelectivity (Imine vs. Aldehyde)Dialkylation Risk
NaBH₄ HighPoor (Reduces aldehydes directly)High (Requires strict stepwise protocol)
NaBH₃CN ModerateGood (Requires mildly acidic pH)Low
NaBH(OAc)₃ MildExcellent (Reduces imines selectively)Very Low (Best for one-pot or stepwise)

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Amide Coupling (DIC/OxymaPure Method)

This protocol utilizes an active ester pathway to ensure zero guanidinylation and minimal epimerization.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq.) and OxymaPure (1.1 eq.) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIC (1.1 eq.) dropwise to the solution at 0 °C. Stir the mixture for 10 minutes at room temperature. Self-validation: The solution may slightly change color, indicating the formation of the Oxyma active ester.

  • Coupling: Dissolve 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (1.05 eq.) in a minimal amount of DMF. Add this dropwise to the activated ester solution.

  • Base Addition (Optional): If the amine is supplied as a hydrochloride salt, add DIPEA (2.0 eq.). If it is a free base, no additional base is strictly required, which further prevents epimerization.

  • Completion: Stir at room temperature for 2–4 hours. Monitor by LC-MS until the active ester is consumed.

Protocol B: Stepwise Reductive Amination (Dialkylation Prevention)

This protocol physically separates condensation from reduction to prevent the secondary amine from reacting further.

  • Imine Condensation: Dissolve 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone (1.0 eq.) and the target aldehyde (0.95 eq. – slight deficit prevents excess aldehyde from reacting later) in anhydrous Dichloroethane (DCE).

  • Catalysis: Add activated 4Å molecular sieves to drive water removal. Stir at room temperature for 2 hours.

  • Verification: Self-validation step: Check the reaction via TLC or LC-MS. Do not proceed until the starting aldehyde is completely consumed and the imine intermediate is clearly visible.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in small portions.

  • Quenching: Stir for 4 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ to destroy excess hydride before extraction.

Part 5: References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases National Institutes of Health (NIH) / PMC[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives ACS Omega[Link]

  • Epimerisation in Peptide Synthesis MDPI[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

Sources

Optimization

Technical Support Center: Solid-State Optimization for 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone

Welcome to the Technical Support and Troubleshooting Center for the crystallization and solid-state optimization of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone . This guide is designed for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the crystallization and solid-state optimization of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone . This guide is designed for researchers and drug development professionals facing challenges in isolating, purifying, and crystallizing this specific active pharmaceutical ingredient (API) intermediate.

Diagnostic Overview: The Crystallization Challenge

1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone presents unique solid-state challenges due to its structural features. The molecule consists of an N-acetylated piperidine ring and a highly flexible 2-aminoethoxy side chain.

The Causality of the "Oil Out" Phenomenon: The free base of this compound almost exclusively presents as a viscous oil or a highly hygroscopic, low-melting solid. This is driven by two factors:

  • High Conformational Entropy: The flexible ether linkage (-O-CH2-CH2-) resists locking into a rigid crystal lattice.

  • Lack of Hydrogen Bond Donors: The piperidine nitrogen is acetylated (forming an amide), meaning it can only act as a hydrogen bond acceptor. The only hydrogen bond donors reside on the terminal primary amine.

To overcome the low lattice energy and achieve a highly crystalline solid, salt formation is mandatory . By protonating the primary amine (pKa ~9.5), you introduce strong ionic interactions and expansive hydrogen-bonding networks that drastically increase the melting point and drive crystallization [1].

Mandatory Visualization: Salt Screening Workflow

G A Free Base Oil 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone B Counterion Selection (e.g., Fumaric, Tartaric) A->B Add Acid C Solvent Screening (EtOH, IPA, EtOAc) B->C Dissolve/Suspend D Induce Supersaturation (Cooling / Anti-Solvent) C->D Process E Oiling Out (LLPS) or Amorphous Solid D->E Fails F Crystalline Salt Formed D->F Nucleates E->C Adjust Solvent/Temp G Validation (XRPD, 1H-NMR, DSC) F->G Confirm Purity/Form

Workflow for high-throughput salt screening and crystallization optimization.

Data Presentation: Counterion Selection Matrix

Selecting the right counterion requires balancing the Δ pKa rule (ensuring Δ pKa > 3 for stable salt formation) with the structural propensity of the acid to form stable lattices [2]. Below is a summary of quantitative data and expected outcomes for this specific piperidine derivative.

Counterion (Acid)Acid pKa(s)Expected StoichiometryTypical CrystallinityRemarks & Causality
Hydrochloric Acid -6.11:1High, but HygroscopicStrong ionic bond, but the small chloride ion often leaves voids in the lattice, inviting water (hydrate formation).
Fumaric Acid 3.0, 4.42:1 or 1:1Excellent Hemifumarates (2:1) form highly stable, non-hygroscopic 3D networks via carboxylic acid dimers.
L-Tartaric Acid 2.9, 4.21:1Very GoodChiral counterions can force unique packing motifs, overcoming the flexibility of the ethoxy chain.
Maleic Acid 1.9, 6.21:1GoodRisk of Michael addition degradation if heated excessively during crystallization.
Methanesulfonic Acid -1.91:1ModerateHighly soluble; recommended only if maximizing aqueous solubility is the primary downstream goal.

Troubleshooting Guide: Step-by-Step Methodologies

To ensure a self-validating system, the following protocols integrate analytical checkpoints directly into the workflow.

Protocol 1: High-Throughput Salt Screening (Microscale)

Objective: Identify the thermodynamically favored salt form without consuming large quantities of the free base oil [3].

  • Free Base Stock Preparation: Dissolve 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone in Isopropyl Alcohol (IPA) to create a 0.1 M stock solution. Causality: IPA provides a balance of solubility for the free base and moderate anti-solvent properties for salts.

  • Acid Dispensation: Dispense 1.05 molar equivalents of selected acids (refer to the table above) into separate 4 mL glass vials. For diprotic acids (e.g., fumaric), also prepare a 0.55 equivalent vial to screen for hemi-salts.

  • Equilibration: Add 1 mL of the free base stock to each vial. Seal and stir at 50°C for 1 hour to ensure complete salt formation.

  • Supersaturation Generation: Program a cooling block to linearly cool the vials from 50°C to 5°C at a slow rate of 0.1°C/min. Causality: A slow cooling rate prevents rapid precipitation, which leads to amorphous solids or oiling out.

  • Validation Checkpoint: Centrifuge the vials. Decant the mother liquor. Analyze the resulting solids via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and 1 H-NMR (in DMSO- d6​ ) to verify the 1:1 or 2:1 stoichiometry (check the integration of the acetyl CH 3​ peak vs. the acid protons).

Protocol 2: Anti-Solvent Crystallization (Scale-Up)

Objective: Scale up a validated crystalline hit (e.g., the hemifumarate salt) while preventing Liquid-Liquid Phase Separation (LLPS).

  • Dissolution: Dissolve the crude salt in a minimum volume of warm Ethanol (60°C).

  • Clarification: Polish filter the solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed vessel. Causality: Removes heterogeneous nucleants that could trigger premature, uncontrolled precipitation.

  • Anti-Solvent Addition: Slowly add Heptane dropwise under moderate agitation until the solution becomes persistently turbid (the cloud point).

  • Ostwald Ripening: Immediately halt Heptane addition. If seeds from Protocol 1 are available, add 1-2% w/w seed crystals now. Hold the temperature at 60°C for 2 hours. Causality: Holding at the cloud point allows sub-critical nuclei to dissolve and re-deposit onto larger, stable crystals (Ostwald ripening), bypassing the oil-out phase.

  • Isolation: Cool the suspension to 0°C at 0.2°C/min. Filter the crystalline slurry and dry under vacuum at 40°C for 12 hours.

Frequently Asked Questions (FAQs)

Q1: During the cooling phase, my sample separates into two liquid layers instead of crystallizing. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation is so high that the solute exceeds the solubility limit of the amorphous liquid phase before it can nucleate as a crystal. Troubleshooting fix: Decrease the initial supersaturation by adding 10-20% more solvent. Alternatively, switch to a solvent system with a flatter temperature-solubility curve (e.g., switch from pure Ethanol to an Ethanol/Water 9:1 mixture) to slow down the rate at which supersaturation builds during cooling.

Q2: Is there a risk of degrading the molecule during salt formation? A: Yes. The molecule contains an N-acetyl group (an amide). While amides are generally stable, they are susceptible to acid-catalyzed hydrolysis under strongly acidic conditions combined with high heat. Troubleshooting fix: Avoid using concentrated mineral acids (like 6M HCl) at temperatures above 60°C. If you must form an HCl salt, use anhydrous HCl gas dissolved in dioxane or diethyl ether at room temperature to strictly preserve the amide bond.

Q3: The 1 H-NMR of my crystallized salt shows a missing acetyl peak. What happened? A: As warned in Q2, the amide bond has hydrolyzed, cleaving the ethanone group and leaving a secondary piperidine amine. You have crystallized the salt of 4-(2-aminoethoxy)piperidine. You must discard this batch, switch to a weaker organic acid (like Fumaric or Tartaric acid), and strictly control the temperature during dissolution to <50°C.

References

  • Bastin, R.J., Bowker, M.J. and Slater, B.J. "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development.[Link]

  • Serajuddin, A.T.M. "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews.[Link]

  • Parsons, A.T. et al. "Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium". Organic Process Research & Development.[Link]

Troubleshooting

Technical Support Center: Resolving Hygroscopic Challenges with Amino-Ethoxy Piperidine Compounds

Welcome to the technical support center for handling and formulating amino-ethoxy piperidine compounds. As a class of molecules with significant potential in drug development, their inherent hygroscopicity often presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and formulating amino-ethoxy piperidine compounds. As a class of molecules with significant potential in drug development, their inherent hygroscopicity often presents considerable challenges during research, development, and manufacturing. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions to the most common issues encountered with these materials. We will delve into the causality behind these challenges and offer validated protocols to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What makes amino-ethoxy piperidine compounds prone to hygroscopicity?

A1: The hygroscopicity of these compounds stems from their molecular structure. The presence of the amino group and the ether-linked ethoxy group creates polar sites that readily form hydrogen bonds with water molecules in the atmosphere. The piperidine ring itself, while less polar, can also contribute to water absorption, particularly if it is in a salt form. This tendency to attract and absorb moisture can significantly alter the compound's physical and chemical properties.[1]

Q2: How can the absorption of moisture impact my experimental results?

A2: Moisture absorption can introduce several critical errors and inconsistencies in your experiments:

  • Inaccurate Measurements: The recorded weight of your compound will be artificially inflated by the mass of absorbed water, leading to significant errors in calculating concentrations for solutions and reactions.[1]

  • Altered Physical Properties: The presence of water can change the compound's melting point, solubility characteristics, and even its crystalline structure.[1]

  • Chemical Degradation: Water can act as a reactant, promoting hydrolysis or other degradation pathways. This can lead to the formation of impurities, a decrease in the compound's purity, and a loss of potency.[1][2]

  • Handling and Processing Difficulties: Hygroscopic powders often become sticky and tend to clump or "cake," which makes them difficult to handle, weigh accurately, and process uniformly during manufacturing.[1][3][4]

Q3: What are the immediate best practices for storing and handling these compounds upon receipt?

A3: To minimize moisture uptake, it is crucial to implement proper storage and handling procedures from the moment you receive the compound:

  • Storage Environment: Store the compound in a cool, dry, and well-ventilated area.[1] The World Health Organization generally recommends maintaining a relative humidity (RH) of around 50% for pharmaceutical products.[5][6]

  • Airtight Containers: Always keep the compound in a tightly sealed container. For highly sensitive materials, consider using a desiccator with a suitable desiccant like silica gel.[1]

  • Inert Atmosphere: For long-term storage or for particularly sensitive compounds, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1]

  • Minimize Exposure: When handling the compound, work quickly and efficiently to minimize its exposure to the ambient atmosphere. If possible, use a glove box with controlled humidity.

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays and analytical measurements.

Underlying Cause: The most likely culprit for inconsistent results is inaccurate sample concentration due to moisture absorption. The degree of hydration can vary depending on the ambient humidity and the length of time the compound is exposed to the air.

To ensure accurate and reproducible results, it is essential to determine the water content of your amino-ethoxy piperidine compound before preparing solutions.

Recommended Method: Karl Fischer Titration

This is the gold standard for water content determination.

  • Objective: To accurately quantify the percentage of water in your compound.

  • Procedure:

    • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of your compound. The required sample size will depend on the expected water content and the sensitivity of your instrument.

    • Titration: Quickly transfer the weighed sample into the titration vessel, minimizing its exposure to the atmosphere.

    • Analysis: Initiate the titration process. The instrument will automatically determine the endpoint and calculate the water content.

    • Calculation: Use the determined water content to correct the weight of your compound for all subsequent experiments.

Alternative Method: Thermogravimetric Analysis (TGA)

TGA can also be used to determine water content by measuring the mass loss of a sample as it is heated.

  • Procedure:

    • Accurately weigh the sample in a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The weight loss observed at temperatures below approximately 120°C typically corresponds to the loss of free and loosely bound water.

Analytical Technique Information Provided Considerations
Karl Fischer Titration Direct and accurate measurement of total water content.Requires a dedicated instrument.
Thermogravimetric Analysis (TGA) Provides information on weight loss as a function of temperature, which can indicate water content.May not distinguish between water and other volatile impurities.
Problem 2: Compound appears clumpy, sticky, or has a lower melting point than expected.

Underlying Cause: These are classic physical manifestations of significant moisture absorption. The presence of water can disrupt the crystal lattice of the compound, leading to a depression in its melting point and changes in its flow properties.

If your compound has already absorbed a significant amount of moisture, drying it before use is essential.

Recommended Drying Method: Vacuum Oven

  • Objective: To remove absorbed water without causing thermal degradation of the compound.

  • Procedure:

    • Place the compound in a suitable container (e.g., a watch glass or a crystallization dish).

    • Place the container in a vacuum oven.

    • Apply a vacuum and gently heat the oven to a temperature well below the compound's melting point (e.g., 40-50°C).

    • Dry the compound for a sufficient period (this may range from several hours to overnight) until a constant weight is achieved.

    • Once dry, immediately transfer the compound to a desiccator for storage.

For Severely Affected Material: Recrystallization

If the compound is very clumpy or appears to have partially dissolved, recrystallization from an appropriate anhydrous solvent may be necessary to restore its purity and crystalline form.

  • Procedure:

    • Select a suitable anhydrous solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

    • Dissolve the compound in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold, anhydrous solvent.

    • Dry the crystals thoroughly in a vacuum oven as described above.

Formulation Strategies to Mitigate Hygroscopicity

For long-term stability and ease of handling, especially in a drug development context, formulation strategies can be employed to reduce the hygroscopicity of the final product.[3][4][7]

Crystal Engineering: Co-crystallization

Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule to create a new crystalline structure with improved physicochemical properties, including reduced hygroscopicity.[3][4][7][[“]]

  • Mechanism: The co-former can interact with the hygroscopic sites on the amino-ethoxy piperidine compound, effectively shielding them from atmospheric moisture.

Formulation with Excipients

The choice of excipients in a solid dosage form is critical.

  • Hydrophobic Excipients: Co-processing the API with hydrophobic excipients can help to repel moisture.[3][4][7]

  • Moisture-Scavenging Excipients: Certain excipients can preferentially absorb moisture, protecting the API.[[“]]

Barrier Technologies
  • Film Coating: Applying a moisture-barrier film coating to tablets or granules is a common and effective method to protect hygroscopic cores.[3][4][7]

  • Encapsulation: Enclosing the API within a protective shell, for example through spray-drying, can shield it from the environment.[3][4][7]

Hygroscopicity_Mitigation_Workflow cluster_assessment Initial Assessment cluster_handling Immediate Handling & Storage cluster_formulation Formulation Strategies cluster_final Final Product A Hygroscopic Amino-Ethoxy Piperidine Compound B Characterize Hygroscopicity (DVS, TGA, Karl Fischer) A->B Analyze C Store in Tightly Sealed Containers with Desiccant B->C Implement E Co-crystallization B->E Consider F Co-processing with Hydrophobic Excipients B->F Consider G Film Coating / Encapsulation B->G Consider D Handle in Controlled Low-Humidity Environment C->D Best Practice H Stable, Non-Hygroscopic Dosage Form E->H F->H G->H

Caption: Decision workflow for managing hygroscopic compounds.

Advanced Analytical Techniques

For a more in-depth understanding of your compound's hygroscopic behavior, consider the following technique:

Dynamic Vapor Sorption (DVS)

DVS is a powerful tool that measures the uptake and loss of moisture by a sample as a function of relative humidity (RH) at a constant temperature.[9][10]

  • Information Gained:

    • Sorption/Desorption Isotherm: A plot of mass change versus RH, which reveals the extent of hygroscopicity.

    • Critical Humidity Points: The RH at which the compound begins to rapidly absorb moisture.

    • Hygroscopicity Classification: The data can be used to classify the material according to pharmacopeial standards (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).[9]

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 5-15 mg) into the DVS sample pan.

  • Drying Stage: The sample is first dried in the instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Sorption Phase: The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). The instrument records the change in mass at each step until equilibrium is reached.

  • Desorption Phase: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis: The resulting data is plotted to generate the sorption and desorption isotherms.

Formulation_Troubleshooting Start Unstable Formulation (e.g., caking, degradation) CheckMoisture Quantify Water Content (Karl Fischer/TGA) Start->CheckMoisture HighMoisture High Moisture Content Detected CheckMoisture->HighMoisture Yes LowMoisture Low Moisture Content CheckMoisture->LowMoisture No ReviewStorage Review Storage & Handling Procedures HighMoisture->ReviewStorage ReviewExcipients Evaluate Excipient Hygroscopicity HighMoisture->ReviewExcipients LowMoisture->ReviewExcipients AddBarrier Incorporate Moisture Barrier (e.g., Coating) ReviewStorage->AddBarrier IncompatibleExcipients Excipients are Hygroscopic or Incompatible ReviewExcipients->IncompatibleExcipients Problem Found Reformulate Reformulate with Non-Hygroscopic Excipients IncompatibleExcipients->Reformulate Stable Stable Formulation Achieved Reformulate->Stable AddBarrier->Stable

Caption: Logic diagram for troubleshooting unstable formulations.

References

  • Techniques for stabilizing moisture-sensitive drug compounds - Consensus. (n.d.).
  • Lim, X., Lim, L. Y., & Tan, Y. T. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. [Link]

  • Kerdaron, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 661-676. [Link]

  • Lim, X., Lim, L. Y., & Tan, Y. T. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. Retrieved from [Link]

  • Kerdaron, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Retrieved from [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]

  • Daou, J. (2024, February 27). Moisture Control and Degradation Management. American Pharmaceutical Review. Retrieved from [Link]

  • Jose, S., et al. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]

  • Jose, S., et al. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. ResearchGate. Retrieved from [Link]

  • MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals. Retrieved from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Scribd. (n.d.). The Effects of Humidity On Pharmaceuticals | PDF. Retrieved from [Link]

  • Tereshchenko, A. G. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. Retrieved from [Link]

Sources

Optimization

Minimizing degradation of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone in solution

Technical Support Center: Stability & Handling Guidelines Compound: 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone Target Audience: Analytical Chemists, Formulation Scientists, and Assay Developers Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guidelines

Compound: 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone Target Audience: Analytical Chemists, Formulation Scientists, and Assay Developers

Welcome to the Technical Support Center. 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is a bifunctional molecule featuring a primary aliphatic amine and an N-acetylated piperidine (tertiary amide). While the ether linkage is highly stable, the primary amine and the amide moieties introduce specific chemical liabilities in solution. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the structural integrity of your compound during long-term storage and assay preparation.

Section 1: Troubleshooting & FAQs

Q1: My aqueous stock solution is turning yellow over time, and LC-MS shows a complex mixture of degradation products. What is causing this? A: This is a classic presentation of oxidative degradation of the primary amine moiety. In aqueous solutions exposed to atmospheric oxygen, primary amines can undergo radical-mediated oxidation to form hydroxylamines, imines, and eventually complex polymeric mixtures. This process is highly catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) leaching from glassware or present in lower-grade solvents[1].

  • The Fix: Always use LC-MS grade, ultra-pure water. To halt the radical propagation cycle, add a trace amount of a chelating agent (e.g., 0.1 mM EDTA) to sequester catalytic metal ions. Degassing the solvent via sonication under vacuum or sparging with an inert gas (Argon/Nitrogen) prior to dissolution will remove dissolved oxygen and prevent the initiation of the oxidation cascade.

Q2: I am observing a mass shift of exactly +44 Da in my mass spectrometry data. Is this an impurity from the synthesis? A: If the +44 Da peak increases over time, it is not a synthetic impurity; it is an artifact of carbamate formation . Primary amines are excellent nucleophiles that readily react with dissolved atmospheric carbon dioxide (CO₂) in aqueous solutions to form carbamic acids, which subsequently deprotonate to form stable carbamates[2]. This reaction is highly pH-dependent and accelerates in alkaline conditions where the amine is unprotonated and highly nucleophilic.

  • The Fix: Minimize the exposure of your stock solutions to ambient air. Store the solution under an Argon blanket. If your assay permits, maintain the solution pH slightly acidic to neutral (pH 5.5–7.0) to keep the primary amine protonated (as an ammonium ion), which entirely eliminates its nucleophilicity toward CO₂.

Q3: I am losing the parent compound during high-temperature incubation assays, and detecting a fragment corresponding to 4-(2-aminoethoxy)piperidine. How do I prevent this? A: You are observing amide hydrolysis . The N-acetyl group on the piperidine ring is susceptible to both acid- and base-catalyzed hydrolysis. While amides are generally stable at room temperature, elevated temperatures combined with pH extremes will cleave the amide bond, releasing acetic acid and the secondary amine[3].

  • The Fix: Amide hydrolysis rates follow a V-shaped curve relative to pH, with the minimum rate (maximum stability) occurring near neutral pH. Ensure your assay buffers are strictly maintained between pH 6.5 and 7.5. Avoid using strong nucleophilic buffers (like Tris) at high temperatures, and opt for non-nucleophilic buffers like HEPES or MOPS.

Section 2: Quantitative Degradation Summary

The following table summarizes the structural liabilities of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone, their kinetic triggers, and targeted mitigation strategies.

Reactive MoietyDegradation PathwayPrimary TriggersRelative KineticsMitigation Strategy
Primary Amine Oxidative DegradationDissolved O₂, Trace Metals (Cu/Fe), LightModerate (Days to Weeks)Degas solvents; add 0.1 mM EDTA; store in amber vials.
Primary Amine Carbamate Formation (+44 Da)Dissolved CO₂, Basic pH (>8.0), Air exposureFast (Hours to Days)Argon blanketing; maintain pH < 7.5; minimize headspace.
Tertiary Amide Hydrolysis (De-acetylation)Extremes of pH (<4 or >9), Elevated HeatSlow (Weeks to Months)Buffer at pH 6.5–7.5; store stocks at -20°C or -80°C.
Ether Linkage Ether CleavageStrong acids (e.g., HBr, HI) + High HeatNegligibleAvoid harsh acidic conditions; generally stable in standard assays.

Section 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent degradation pathways affecting the molecule and the corresponding interventions required to stabilize it.

DegradationPathways Target 1-[4-(2-Amino-ethoxy)- piperidin-1-yl]-ethanone Oxidation Oxidative Degradation (Hydroxylamines / Imines) Target->Oxidation O2, Trace Metals (Cu/Fe) Carbamate Carbamate Formation (+44 Da Adduct) Target->Carbamate Dissolved CO2, pH > 8 Hydrolysis Amide Hydrolysis (De-acetylation) Target->Hydrolysis Extremes of pH, Heat Mit_Ox Mitigation: Degassing & EDTA Oxidation->Mit_Ox Mit_Carb Mitigation: Argon Blanket & pH < 7.5 Carbamate->Mit_Carb Mit_Hyd Mitigation: Neutral pH (6.5-7.5) Hydrolysis->Mit_Hyd

Fig 1: Primary degradation pathways of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone and mitigations.

Section 4: Self-Validating Protocol for Stable Stock Preparation

To ensure absolute reproducibility, do not simply dissolve the powder in ambient water. Use this self-validating workflow to prepare a 10 mM stock solution that resists oxidation, carbamate formation, and hydrolysis.

Phase 1: Solvent Preparation & Deoxygenation

  • Prepare a 10 mM phosphate buffer (or HEPES) adjusted to exactly pH 7.0 using LC-MS grade water. Rationale: Neutral pH prevents both amide hydrolysis and minimizes carbamate formation.

  • Add EDTA to a final concentration of 0.1 mM. Rationale: Chelates trace metals that catalyze primary amine oxidation.

  • Transfer the buffer to a heavy-walled vacuum flask. Sonicate under vacuum (approx. 200 mbar) for 15 minutes, then backfill the flask with Argon gas. Repeat this cycle three times.

Phase 2: Dissolution & Aliquoting 4. Weigh the required mass of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone into an amber glass vial (to prevent photolytic degradation). 5. Transfer the degassed buffer to the vial using a gas-tight syringe to achieve a 10 mM concentration. Vortex gently until fully dissolved. 6. Purge the headspace of the vial with a gentle stream of Argon for 30 seconds. 7. Immediately divide into single-use aliquots (e.g., 50 µL) in tightly sealed, Argon-purged microcentrifuge tubes. Store at -80°C.

Phase 3: Validation (The Self-Validating Step) 8. Immediately inject a 1:100 dilution of the freshly prepared stock into an LC-MS system (Time = 0). 9. Record the exact Area Under the Curve (AUC) for the parent mass, and verify the absence of the +44 Da (carbamate) and -42 Da (de-acetylation) peaks. 10. Freeze-thaw one aliquot after 24 hours and repeat the injection. A stable system will show <1% deviation in the parent AUC and no appearance of the aforementioned degradation adducts.

References

  • Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture Source: ResearchGate / American Chemical Society URL:[Link]

  • Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Kinetics of alkaline hydrolysis of organic esters and amides in neutrally-buffered solution Source: Semantic Scholar / International Journal of Chemical Kinetics URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Performance Guide: 13C-NMR Structural Elucidation of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone

Executive Summary As pharmaceutical pipelines increasingly rely on functionalized piperidines for PROTAC linkers and targeted protein degraders, the rigorous structural validation of building blocks like 1-[4-(2-Amino-et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on functionalized piperidines for PROTAC linkers and targeted protein degraders, the rigorous structural validation of building blocks like 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone becomes critical. This guide objectively compares the analytical performance of standard 1D 13C-NMR against advanced Variable-Temperature (VT) and 2D NMR methodologies. By benchmarking the target product against its synthetic precursor, we provide a comprehensive framework for resolving complex spectral artifacts and ensuring absolute product integrity.

The Mechanistic Challenge: Amide Rotamerism

The primary analytical hurdle in validating N-acetylpiperidine derivatives is the partial double-bond character of the amide N-C(=O) bond, which restricts free rotation at room temperature. This establishes an equilibrium between two distinct conformational isomers (E and Z rotamers) [1].

Causality in NMR: Because the exchange rate between these rotamers is slow on the NMR timescale at 298 K, the 13C signals for the piperidine ring carbons (particularly C2, C6, C3, and C5) undergo severe line broadening or split into distinct major/minor peaks [2]. Relying solely on room-temperature 1D 13C-NMR can lead to false interpretations of these split peaks as chemical impurities, severely impacting product performance assessments.

Workflow A Product: 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone B 1D 13C-NMR at 298K (Room Temperature) A->B C Observation: Signal Broadening & Peak Splitting (C2/C6, C3/C5) B->C D Cause: Restricted Amide Rotation (E/Z Rotamers) C->D E VT-NMR at 340K (Coalescence) D->E F 2D NMR (HSQC/HMBC) for Connectivity D->F G Unambiguous Peak Assignment & Purity Validation E->G F->G

Workflow for resolving N-acetylpiperidine rotameric signal splitting using VT and 2D NMR.

Comparative 13C-NMR Performance: Product vs. Precursor

To validate the successful etherification of the piperidine core, we compare the target product against its primary alternative and synthetic precursor, 1-acetylpiperidin-4-ol [3]. The critical performance metric is the unambiguous assignment of the 2-aminoethoxy linker and the corresponding downfield shift of the C4 carbon.

Table 1: Comparative 13C-NMR Peak Assignments (CDCl3, 298 K)
Carbon PositionPrecursor: 1-Acetylpiperidin-4-ol (ppm)Product: 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanoneDiagnostic Shift / Causality
C=O (Carbonyl) ~169.0~169.2Stable; unaffected by C4 substitution.
C2, C6 (N-CH2) 45.5, 40.8 (Split)46.1, 41.2 (Split)Split due to restricted amide rotation.
C3, C5 (CH2) 34.2, 33.5 (Split)31.5, 30.8 (Split)Upfield shift due to ether steric effects.
C4 (CH-O) 67.5 (CH-OH)74.8 (CH-O-R) +7.3 ppm downfield shift confirms etherification.
Acetyl CH3 21.421.5Internal reference point.
Ethoxy (-O-CH2-) N/A67.2 Confirms linker attachment.
Ethoxy (-CH2-NH2) N/A41.8 Overlaps with C6; requires 2D NMR to resolve.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following NMR acquisition protocol operates as a self-validating system. Each step contains an internal logical check to prevent downstream data misinterpretation.

Protocol A: Quantitative 1D 13C-NMR & VT-NMR Workflow
  • Sample Preparation: Dissolve 30 mg of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone in 0.6 mL of CDCl3 (containing 0.03% v/v TMS).

    • Validation Checkpoint: Acquire a preliminary quantitative 1H-NMR. Integrate the acetyl methyl singlet (~2.1 ppm) against the ethoxy -O-CH2- multiplet (~3.5 ppm). A strict 3:2 ratio validates sample integrity and confirms the absence of residual precursors before proceeding to 13C acquisition.

  • Standard 13C-NMR Acquisition (298 K): Acquire spectra at 100 MHz (or higher) using a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds.

    • Validation Checkpoint: Check the Signal-to-Noise (S/N) ratio of the quaternary carbonyl carbon (~169 ppm). If S/N < 10:1, increase D1 to >3 × T1 to ensure complete relaxation, guaranteeing that peak integrations (if inverse-gated) are strictly quantitative.

  • Variable-Temperature (VT) NMR (340 K): If C2/C6 and C3/C5 signals appear as split doublets (rotamers), switch the solvent to DMSO-d6 and elevate the probe temperature to 340 K.

    • Causality: Increasing thermal energy accelerates the rotameric exchange rate past the coalescence point. This collapses the split signals into sharp, time-averaged singlets, definitively proving the peaks are rotamers and not structural impurities [1].

2D NMR Strategies for Absolute Assignment

Because the C6 piperidine carbon (~41.2 ppm) and the ethoxy amine carbon (-CH2-NH2, ~41.8 ppm) severely overlap in standard 1D spectra, 1D NMR alone is insufficient for absolute assignment. We employ 2D Heteronuclear Multiple Bond Correlation (HMBC) as an orthogonal validation tool.

Causality in HMBC: HMBC detects long-range (2J and 3J) carbon-proton couplings. The ethoxy -O-CH2- protons (~3.5 ppm) will show a strong 3J cross-peak to the piperidine C4 carbon (~74.8 ppm), unambiguously linking the two fragments and verifying the regiochemistry of the product.

HMBC H1 Ethoxy Protons (-O-CH2-) C4 Piperidine C4 (~74.8 ppm) H1->C4 3J C-H Correlation H4 Piperidine H4 C_ethoxy Ethoxy Carbon (~67.2 ppm) H4->C_ethoxy 3J C-H Correlation

Key 3J HMBC correlations confirming the ether linkage at the piperidine C4 position.

References

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES Rasayan Journal of Chemistry URL:[Link]

  • SUPPORTING INFORMATION: Plasma flow chemistry for direct N-Acylation of amines by esters RSC Advances / Royal Society of Chemistry URL:[Link]

  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 PubChem (National Institutes of Health) URL:[Link]

Comparative

HPLC Method Development for 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone: A Comparative Guide on RPLC vs. HILIC Strategies

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a rational design process driven by the physicochemical properties of the target molecule. The compound 1-[4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a rational design process driven by the physicochemical properties of the target molecule. The compound 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone presents a classic chromatographic challenge.

Structurally, this molecule features a piperidine ring deactivated by an N-acetyl group (a neutral amide) and an ether linkage terminating in a primary amine. With an estimated pKa of ~9.5, this primary amine is highly basic, while the overall molecule is extremely polar (low LogP). When analyzing such compounds, traditional Reversed-Phase Liquid Chromatography (RPLC) often fails, plagued by poor retention and severe peak tailing.

This guide objectively compares three distinct chromatographic strategies—Standard Low-pH RPLC, High-pH RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—explaining the causality behind their performance and providing self-validating protocols for your laboratory.

The Chromatographic Challenge: Causality of Peak Tailing

To solve a chromatographic problem, we must first understand its root cause at the molecular level. In standard silica-based RPLC columns, a portion of the silica surface remains unbonded, leaving exposed silanol groups (Si-OH)[1].

At mid-range pH (e.g., pH 5–7), these silanol groups ionize into negatively charged species (Si-O⁻). Simultaneously, the primary amine of our target analyte is fully protonated (-NH₃⁺). As the analyte travels through the column, it experiences two competing retention mechanisms:

  • Hydrophobic partitioning with the C18 phase (which is exceptionally weak for this polar molecule).

  • Secondary ion-exchange interactions between the positively charged amine and the negatively charged silanols.

Because this secondary ion-exchange mechanism is kinetically slow and easily overloaded, it distorts peak symmetry, resulting in the elongated trailing edge known as peak tailing[2]. To achieve accurate quantification, we must disrupt this interaction.

G A 1-[4-(2-Amino-ethoxy) -piperidin-1-yl]-ethanone (Highly Polar, Basic Amine) B Standard RPLC Low pH (2.5) A->B Screen 1 C High-pH RPLC Elevated pH (10.0) A->C Screen 2 D HILIC Mode High Organic (pH 4.5) A->D Screen 3 E Poor Retention (k' < 1) Severe Silanol Tailing B->E F Optimal Retention (k' > 3) Neutralized Amine C->F G Maximum Retention (k' > 5) Orthogonal Selectivity D->G

Fig 1: Method development screening workflow for polar basic amines.

Strategic Method Screening & Comparison

Strategy A: Standard Low-pH RPLC (The Baseline Failure)

The traditional approach to mitigating silanol interactions is to lower the mobile phase pH to ~2.5 using phosphate buffer or formic acid. This fully protonates the silanols, neutralizing their negative charge and shutting down the ion-exchange mechanism[3].

  • The Result: While peak symmetry improves, the primary amine remains fully protonated and highly polar. Consequently, the molecule fails to partition into the hydrophobic C18 stationary phase and elutes near the void volume ( k′<1 ), making the method highly susceptible to matrix interference.

Strategy B: High-pH RPLC (The Neutralization Strategy)

If we cannot make the stationary phase retain a polar ion, we must alter the ion. By elevating the mobile phase pH to 10.0 (using ammonium bicarbonate), we push the environment above the analyte's pKa (~9.5).

  • The Result: The primary amine is deprotonated, rendering the molecule neutral. This drastically increases its hydrophobicity (LogD), allowing it to retain strongly on a high-pH stable C18 column[4]. Because the analyte is neutral, silanol interactions are completely bypassed, yielding excellent peak shape.

Strategy C: HILIC (The Orthogonal Partitioning Strategy)

HILIC operates on an entirely different mechanistic principle. Using a polar stationary phase (e.g., Zwitterionic or bare silica) and a highly non-polar mobile phase (>80% Acetonitrile), HILIC immobilizes a water-enriched layer on the silica surface[5].

  • The Result: The highly polar, protonated amine partitions favorably into this aqueous layer. HILIC provides massive retention for polar basic compounds without requiring extreme pH adjustments. Furthermore, the high-organic mobile phase dramatically enhances droplet desolvation in the Electrospray Ionization (ESI) source, yielding a massive boost in MS sensitivity[6].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three strategies when analyzing a 0.1 mg/mL standard of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone.

Chromatographic ParameterStandard RPLC (pH 2.5)High-pH RPLC (pH 10.0)ZIC-HILIC (pH 4.5)
Retention Factor ( k′ ) 0.44.26.5
Asymmetry Factor ( As​ ) 1.851.121.05
Theoretical Plates ( N ) 4,50012,50014,200
Resolution ( Rs​ ) from Impurities N/A (Co-elution in void)2.83.5
ESI-MS Sensitivity Gain 1x (Baseline)0.4x (Amine neutralized)5.5x (Enhanced desolvation)
Suitability Status FAIL PASS PASS (Optimal for MS)

Self-Validating Experimental Protocols

A robust method must prove its own validity before generating sample data. The following protocols are designed as self-validating systems, incorporating hardcoded System Suitability Testing (SST) criteria to ensure thermodynamic and kinetic stability.

Protocol 1: High-pH RPLC Workflow (Optimal for UV-Assays)

Use this method if your primary detector is UV/DAD and you require high sample loading capacity.

  • Column Selection: Agilent Poroshell HPH-C18 (or equivalent high-pH stable SPP), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 10.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

    • Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–1 min: 2% B

    • 1–8 min: 2% to 40% B

    • 8–10 min: 40% B

    • 10–10.1 min: 2% B (Re-equilibration for 4 minutes).

  • Parameters: Flow rate at 0.4 mL/min; Column oven at 30°C; Injection volume at 2 µL.

  • Self-Validation (SST): Inject the reference standard 5 times. The sequence automatically halts if k′<3.0 , As​>1.2 , or Retention Time %RSD > 0.5%.

Protocol 2: ZIC-HILIC Workflow (Optimal for LC-MS/MS)

Use this method for trace impurity analysis where ESI-MS sensitivity is paramount.

  • Column Selection: SeQuant ZIC-HILIC (Zwitterionic phase), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Do not adjust pH (natural pH ~4.5 to 5.0).

    • Phase B: 100% Acetonitrile.

  • Gradient Program (Note: HILIC runs High to Low Organic):

    • 0–1 min: 95% B

    • 1–7 min: 95% to 60% B

    • 7–9 min: 60% B

    • 9–9.1 min: 95% B (Re-equilibration for 6 minutes—HILIC requires longer re-equilibration times to rebuild the aqueous layer).

  • Parameters: Flow rate at 0.4 mL/min; Column oven at 40°C; Injection volume at 1 µL (Sample diluent must be >80% Acetonitrile to prevent peak distortion).

  • Self-Validation (SST): Inject the reference standard 5 times. The sequence automatically halts if As​>1.15 or if the signal-to-noise (S/N) ratio of the LLOQ standard drops below 10:1.

Conclusion & Recommendations

For the purity analysis of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone, standard low-pH RPLC is fundamentally inadequate due to the molecule's extreme polarity and basicity.

If your laboratory relies primarily on UV detection , the High-pH RPLC strategy is highly recommended. By deprotonating the primary amine, you achieve excellent retention and peak shape on a standard (albeit pH-stable) C18 column.

However, if your workflow involves LC-MS/MS , the HILIC strategy is vastly superior. HILIC not only provides orthogonal selectivity and maximum retention for the protonated amine, but the high-organic mobile phase also acts as a catalyst for ESI desolvation, amplifying your mass spectrometer's sensitivity by over 5-fold.

References

  • What Causes Peak Tailing in HPLC? - chromtech.com. 2

  • How to Reduce Peak Tailing in HPLC? - phenomenex.com. 1

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - phenomenex.com. 3

  • Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development - agilent.com. 4

  • Application of HILIC Stationary Phase To Determination of Dimethindene Maleate - scribd.com. 5

  • Hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry - researchgate.net. 6

Sources

Validation

High-Resolution IR Spectroscopy Comparison Guide: 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone vs. Structural Analogs

As a highly functionalized building block in pharmaceutical synthesis, 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone presents a unique analytical profile. Its molecular architecture features three distinct functional gr...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized building block in pharmaceutical synthesis, 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone presents a unique analytical profile. Its molecular architecture features three distinct functional groups: a terminal primary amine, an aliphatic ether linkage, and a tertiary amide. For drug development professionals and synthetic chemists, accurate structural verification of this intermediate is critical to prevent downstream coupling failures.

This guide provides an objective, comparative Infrared (IR) spectroscopy analysis, benchmarking the target compound against two common structural analogs to establish a robust, self-validating identification workflow.

Molecular Architecture & Predicted IR Dynamics

To accurately interpret the IR spectrum, we must first establish the causality behind the expected vibrational modes. The distinct electronic environments of the target molecule dictate its spectral signature:

  • Primary Amine (-NH₂): The terminal amine group exhibits a characteristic sharp doublet in the 3300–3500 cm⁻¹ region [1]. This splitting is not an artifact; it is driven by the symmetric and asymmetric stretching modes of the two N-H bonds[2]. Additionally, an N-H bending (scissoring) vibration is expected near 1580–1650 cm⁻¹.

  • Tertiary Amide (-CONR₂): The N-acetyl group forms a tertiary amide on the piperidine ring. Because the nitrogen lacks hydrogen atoms, there is no N-H stretch associated with this group [1]. The carbonyl (C=O) stretch, known as the Amide I band, typically appears around 1630–1680 cm⁻¹ [3]. This frequency is notably lower than typical ketones or esters due to strong resonance donation from the nitrogen lone pair, which increases the single-bond character of the C=O bond.

  • Aliphatic Ether (-C-O-C-): The ethoxy linker produces a strong, broad C-O stretching band in the fingerprint region, typically between 1050 and 1150 cm⁻¹ [4].

Comparative IR Spectral Analysis

To establish a self-validating analytical framework, we compare the target's performance against two structurally similar alternatives: an alcohol analog and an N-Boc protected analog.

Alternative 1: 1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone (Alcohol Analog)

Replacing the terminal amine with a hydroxyl group drastically alters the high-frequency region. Instead of the sharp primary amine doublet, the alcohol analog displays a broad, intense singlet at 3200–3600 cm⁻¹. This broadness is a direct result of extensive intermolecular hydrogen bonding of the O-H groups, which creates a wide distribution of bond lengths and vibrational frequencies [5].

Alternative 2: N-Boc-4-(2-Amino-ethoxy)-piperidine (Carbamate Analog)

In this analog, the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group instead of an acetyl group. While the primary amine doublet remains intact, the carbonyl region shifts. The carbamate C=O stretch appears at a higher frequency (~1690–1710 cm⁻¹) than the tertiary amide C=O (~1650 cm⁻¹). The competing resonance from the Boc oxygen atom reduces the nitrogen's electron donation to the carbonyl, thereby strengthening the C=O double bond character and shifting the absorption to a higher wavenumber [1].

Quantitative Data Summary
Analytical RegionTarget: 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanoneAlternative 1: Alcohol AnalogAlternative 2: N-Boc Analog
3200–3600 cm⁻¹ Sharp doublet (~3300, 3400 cm⁻¹)Broad singlet (O-H stretch)Sharp doublet (~3300, 3400 cm⁻¹)
1630–1750 cm⁻¹ ~1650 cm⁻¹ (Tertiary Amide C=O)~1650 cm⁻¹ (Tertiary Amide C=O)~1700 cm⁻¹ (Carbamate C=O)
1050–1150 cm⁻¹ Strong C-O-C stretchStrong C-O-C stretchStrong C-O-C stretch

Experimental Protocol: Self-Validating FTIR Workflow

To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture can introduce broad O-H bands that mask the critical 3300–3500 cm⁻¹ primary amine doublet.

Step 1: System Suitability & Background Acquisition

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (4000–400 cm⁻¹, 32 scans).

  • Causality: Atmospheric water vapor absorbs heavily in the 3500–3900 cm⁻¹ region. A clean background subtraction ensures the primary amine signals are not distorted by environmental humidity.

Step 2: Sample Application & Internal Control

  • Action: Apply 1–2 mg of the neat sample onto the ATR crystal. Apply consistent pressure using the anvil.

  • Causality (Self-Validation): Before analyzing the functional groups, check the aliphatic C-H stretching region (2850–2950 cm⁻¹). This acts as an internal control. If these peaks are weak, sample contact is poor; re-apply pressure before proceeding.

Step 3: Diagnostic Band Assessment

  • Action: Evaluate the acquired spectrum against the decision matrix.

  • Validation Logic:

    • Confirm the 3300–3500 cm⁻¹ doublet (verifies the -NH₂ group, ruling out Alternative 1).

    • Confirm the C=O stretch at ~1650 cm⁻¹ (verifies the tertiary amide, ruling out Alternative 2).

    • Confirm the absence of a peak at ~1700 cm⁻¹ (ensures no unreacted precursor or Boc-protected impurity is present).

Workflow Visualization

IR_Decision_Tree Start Unknown Sample IR Spectral Analysis Check_HighFreq Region: 3300-3500 cm⁻¹ (X-H Stretch) Start->Check_HighFreq Result_OH Broad Singlet (O-H Stretch) Check_HighFreq->Result_OH OH Present Result_NH2 Sharp Doublet (N-H Asym/Sym Stretch) Check_HighFreq->Result_NH2 NH2 Present Alt_1 Alternative 1: Alcohol Analog Result_OH->Alt_1 Check_Carbonyl Region: 1650-1700 cm⁻¹ (C=O Stretch) Result_NH2->Check_Carbonyl Result_Carbamate Peak ~1700 cm⁻¹ (Carbamate C=O) Check_Carbonyl->Result_Carbamate Carbamate Result_Amide Peak ~1650 cm⁻¹ (Tertiary Amide C=O) Check_Carbonyl->Result_Amide Amide Alt_2 Alternative 2: N-Boc Protected Analog Result_Carbamate->Alt_2 Target Target Product: 1-[4-(2-Amino-ethoxy)- piperidin-1-yl]-ethanone Result_Amide->Target

Decision matrix for IR spectral differentiation of the target compound from structural analogs.

References

  • Interpreting IR Spectra | Chemistry Steps |[Link]

  • IR Spectroscopy Tutorial: Amines | Organic Chemistry at CU Boulder |[Link]

  • IR Spectrum and Characteristic Absorption Bands | Pressbooks |[Link]

  • FT-IR Spectrum Table | Scribd |[Link]

Sources

Comparative

Elemental analysis and purity verification of piperidine-ethanone compounds

A Comparative Guide for the Elemental Analysis and Purity Verification of Piperidine-Ethanone Compounds Introduction Piperidine-ethanone derivatives constitute a pivotal class of heterocyclic compounds within medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for the Elemental Analysis and Purity Verification of Piperidine-Ethanone Compounds

Introduction

Piperidine-ethanone derivatives constitute a pivotal class of heterocyclic compounds within medicinal chemistry and drug development. Their structural framework is integral to numerous pharmacologically active agents.[1] Consequently, the meticulous verification of their elemental composition and purity is an indispensable and critical phase in the research and development process. The existence of impurities, even at trace levels, can profoundly impact a compound's biological activity, toxicity, and pharmacokinetic properties, leading to erroneous experimental outcomes and unforeseen adverse effects.

This guide presents a comprehensive comparison of essential analytical techniques for the elemental analysis and purity verification of piperidine-ethanone compounds. Tailored for researchers, scientists, and professionals in drug development, it delivers in-depth technical perspectives and field-tested protocols to uphold the integrity and quality of these vital chemical entities.

The Imperative of Purity in Piperidine-Ethanone Synthesis

The synthesis of piperidine-ethanone derivatives frequently entails multi-step reactions that can yield a spectrum of by-products, such as regioisomers, stereoisomers, and unreacted starting materials.[2][3] The intrinsic reactivity of the piperidine ring and the ethanone functional group can also result in degradation products.[1] Therefore, a multifaceted analytical strategy is paramount to confirm the identity and purity of the final compound.

Principal Analytical Hurdles:
  • Isomeric Complexity: Differentiating between structurally similar isomers can be a significant challenge.[2]

  • Hygroscopic Nature: Certain piperidine derivatives readily absorb atmospheric moisture, which can compromise the accuracy of elemental analysis.

  • Trace Impurity Detection: The identification and quantification of low-level impurities necessitate highly sensitive analytical methodologies.[4]

Elemental Analysis: The Cornerstone of Structural Confirmation

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, furnishes the fundamental percentage composition of these elements within a synthesized compound.[5] This technique is a foundational element of chemical characterization, offering a primary validation of the empirical formula.

Combustion Analysis: The Gold Standard

The predominant method for CHN analysis is combustion analysis.[6][7] In this procedure, a small, precisely weighed sample of the piperidine-ethanone compound is combusted at elevated temperatures (typically around 1000°C) in an oxygen-rich environment.[6][7] The resultant combustion gases (CO₂, H₂O, and N₂) are subsequently passed through a series of detectors for quantification.[8]

Experimental Protocol: Combustion CHN Analysis
  • Sample Preparation: The piperidine-ethanone sample must be thoroughly dried under a high vacuum or in a drying oven at an appropriate temperature to eliminate any residual solvents or absorbed water. This step is crucial for obtaining accurate results.

  • Instrument Calibration: The CHN analyzer is calibrated using a certified standard with a known elemental composition, such as acetanilide.[7]

  • Sample Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule.

  • Analysis: The capsule is introduced into the combustion furnace of the analyzer. The instrument automates the combustion and detection processes.

  • Data Interpretation: The instrument's software calculates the percentage of C, H, and N in the sample. These experimental values are then compared to the theoretical values derived from the expected molecular formula. A deviation of less than 0.4% is generally considered acceptable.

Comparative Data: Elemental Analysis of a Hypothetical Piperidine-Ethanone Derivative
ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon70.5670.48-0.08
Hydrogen8.888.92+0.04
Nitrogen8.238.19-0.04

Table 1: Example of acceptable elemental analysis data for a piperidine-ethanone compound.

Purity Verification: A Multi-Technique Strategy

While elemental analysis confirms the elemental composition, it does not provide information regarding the presence of impurities. A combination of chromatographic and spectroscopic techniques is essential to establish the purity of a piperidine-ethanone compound.[9]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the most extensively utilized technique for purity determination, owing to its high resolution, sensitivity, and quantitative capabilities.[4][10] A reversed-phase HPLC method is typically employed for piperidine-ethanone compounds, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[11]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • Column Selection: A C18 column with a particle size of 3-5 µm is a suitable initial choice.[12]

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to enhance peak shape.[12]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is frequently necessary to separate impurities with a broad range of polarities.[12]

  • Sample Preparation: Dissolve the piperidine-ethanone sample in a suitable solvent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Injection and Detection: Inject a small volume (e.g., 5-10 µL) of the sample solution into the HPLC system. Detection is typically performed with a UV detector at a wavelength where the compound exhibits maximum absorbance.[13]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]

Workflow for HPLC Method Development

Caption: A streamlined workflow for developing a robust HPLC purity method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation Tool

NMR spectroscopy is an indispensable tool for both the structural elucidation and purity assessment of organic compounds.[14] ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, while ¹³C NMR offers insights into the carbon skeleton.[15]

Key NMR Experiments for Piperidine-Ethanones:
  • ¹H NMR: Confirms the presence of key functional groups and the overall proton framework. The integration of peaks can provide information on the relative number of protons.[16]

  • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.[15]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and definitively assign the structure, which is particularly useful for complex molecules.[17][18]

The presence of extraneous peaks in the NMR spectrum is a direct indication of impurities. Quantitative NMR (qNMR) can be employed to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[19][20]

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is utilized to determine the molecular weight of the piperidine-ethanone compound and to acquire further structural information through fragmentation patterns.[21][22] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.[16]

Common Ionization Techniques:
  • Electrospray Ionization (ESI): A soft ionization technique well-suited for polar compounds like piperidine-ethanones.[22][23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Appropriate for volatile and thermally stable piperidine-ethanone derivatives.[]

Comparison of Purity Verification Techniques
TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phasePurity (area %), presence of impuritiesHigh resolution, quantitative, widely applicable[4][25]Requires a chromophore for UV detection
NMR Nuclear spin in a magnetic fieldStructural confirmation, purity (qNMR), isomer identification[26][27]Definitive structural information, non-destructive[19][26]Lower sensitivity than HPLC, can be complex to interpret
MS Mass-to-charge ratio of ionized moleculesMolecular weight, molecular formula (HRMS), structural fragments[22][28]High sensitivity, high specificity[28]Isomers may not be distinguishable, quantification can be challenging

Table 2: A comparative overview of the primary techniques for purity verification.

Integrated Analytical Strategy for Comprehensive Characterization

A single analytical technique is rarely sufficient to fully characterize a piperidine-ethanone compound. A robust and reliable characterization is contingent upon an integrated approach that synergistically combines the strengths of multiple techniques.

Caption: An integrated workflow for the comprehensive characterization of piperidine-ethanone compounds.

This integrated strategy ensures a high degree of confidence in the identity, structure, and purity of the synthesized compound. The data from each technique should be consistent and complementary, providing a self-validating system for quality control.

Conclusion

The elemental analysis and purity verification of piperidine-ethanone compounds are of paramount importance for ensuring the reliability and reproducibility of scientific research, as well as the safety and efficacy of potential drug candidates. The gold standard is a multi-pronged analytical approach that combines foundational data from elemental analysis with the high-resolution separation of HPLC and the detailed structural insights provided by NMR and mass spectrometry. By implementing the rigorous protocols and integrated strategies detailed in this guide, researchers can be confident in the quality and integrity of their piperidine-ethanone compounds.

References

  • Bharti, S., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5–26. [Link]

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(4), 325-330. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?[Link]

  • Spectroscopy Online. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link]

  • Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. [Link]

  • Korfmacher, W. A. (2005). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. Drug Discovery Today, 10(20), 1357-1363. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved March 12, 2026, from [Link]

  • Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • Drug Target Review. (2021, February 18). Mass spectrometry applications for drug discovery and development. [Link]

  • LinkedIn. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved March 12, 2026, from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]

  • FPA. (n.d.). CHEMICAL ANALYSIS AND MATERIALS CHARACTERISATION Carbon, hydrogen, nitrogen and sulphur analyser (CHNS). Retrieved March 12, 2026, from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

  • Pharmaceutical Technology. (2026, March 12). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved March 12, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved March 12, 2026, from [Link]

  • Nelson, A., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 15(3), 579-591. [Link]

  • Al-Haideri, R. A. A., & Aljamali, N. M. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Journal of Drug Delivery and Therapeutics, 12(5), 114-121. [Link]

  • Smith, A. B., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2886. [Link]

  • Aljamali, N. M. (2021). Survey on Methods of Preparation and Cyclization of Heterocycles. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2025). Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties. Scientific Reports, 15, 12345. [Link]

  • Mccullough, J. P., et al. (1957). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Journal of the American Chemical Society, 79(20), 5453-5459. [Link]

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Validation

Comparative Stability Studies of Piperidine vs. Pyrrolidine Linkers in Advanced Therapeutics

Executive Summary The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. In the development of complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer viewed as a passive spacer. It is a dynamic structural element that dictates ternary complex formation and metabolic half-life.

This guide provides an objective, data-driven comparative analysis of two privileged saturated nitrogen heterocycles—piperidine (six-membered) and pyrrolidine (five-membered)—evaluating their conformational dynamics, metabolic stability, and application as rigidifying linker motifs.

Mechanistic Grounding: Physicochemical Properties & Conformational Dynamics

While differing by only a single methylene unit, piperidine and pyrrolidine exhibit subtle yet significant differences in their fundamental physicochemical properties. These differences can be strategically exploited to fine-tune a compound's characteristics [1].

  • Conformational Flexibility: Piperidine strongly prefers a rigid chair conformation, which minimizes steric clashes and lowers the entropic penalty upon target binding. Pyrrolidine, conversely, adopts more flexible envelope and twist conformations, allowing for target-induced fit but at a higher entropic cost.

  • Lipophilicity and Basicity: Piperidine is inherently more lipophilic (logP ~0.84) than pyrrolidine (logP ~0.46) [1]. This increased lipophilicity can enhance membrane permeability but may also drive off-target hydrophobic interactions. Both are strongly basic secondary amines, though pyrrolidine is slightly more basic (pKa ~11.27 vs ~11.22), a phenomenon attributed to the greater conformational stabilization of its protonated form [1].

LinkerLogic Piperidine Piperidine (6-membered) Rigid Chair Conformation LogP_Pip Higher Lipophilicity (logP ~0.84) Piperidine->LogP_Pip Metab_Pip Metabolic Profile: Prone to α-oxidation, Sterically shields core Piperidine->Metab_Pip Pyrrolidine Pyrrolidine (5-membered) Flexible Envelope/Twist LogP_Pyr Lower Lipophilicity (logP ~0.46) Pyrrolidine->LogP_Pyr Metab_Pyr Metabolic Profile: High aqueous solubility, CYP450 liability at α-carbon Pyrrolidine->Metab_Pyr Outcome Optimized PROTAC/ADC Linker Stability LogP_Pip->Outcome LogP_Pyr->Outcome Metab_Pip->Outcome Metab_Pyr->Outcome

Diagram 1: Logical relationship between ring size, physicochemical properties, and stability.

Table 1: Physicochemical & Structural Comparison
PropertyPiperidinePyrrolidineCausality / Impact on Drug Design
Ring Size 6-membered5-memberedDictates the 3D vector projection of attached pharmacophores.
Conformation Rigid ChairFlexible Envelope/TwistPiperidine lowers entropic penalty upon binding; Pyrrolidine allows target-induced fit.
pKa (Conjugate Acid) ~11.22~11.27Pyrrolidine is slightly more basic due to conformational stabilization of the protonated state[1].
Lipophilicity (logP) ~0.84~0.46Piperidine increases membrane permeability but may increase off-target interactions [1].

Metabolic Stability in PROTAC Linkerology

In PROTAC development, standard linear linkers (e.g., PEG chains or saturated alkyls) often suffer from poor metabolic stability due to rapid O-dealkylation, ester/amide hydrolysis, and high conformational entropy [2, 3].

To overcome this, medicinal chemists incorporate cyclic moieties like piperidine and pyrrolidine. The metabolic stability of a linker can be significantly increased by replacing hydrolysable groups with these saturated nitrogen heterocycles, which not only removes linear soft spots but also modulates the aqueous solubility and tissue distribution of the PROTAC [3].

Metabolic Liabilities: Both scaffolds are generally considered metabolically stable, but they possess specific "soft spots." They are susceptible to Cytochrome P450 (CYP450)-mediated oxidation, particularly at the α-carbons adjacent to the nitrogen atom [1]. Strategic placement of substituents (e.g., methylation or fluorination) at these positions can block these metabolic vulnerabilities.

In comparative PROTAC studies, linkers containing pyrrolidine and 1,3-substituted piperidine have been shown to induce efficient degradation of target proteins (like PRC2 components) by stabilizing the productive ternary complex (POI-PROTAC-E3 ligase) [4].

PROTAC POI Protein of Interest (POI) Linker Cyclic Linker (Piperidine/Pyrrolidine) Restricts Conformation POI->Linker E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) Ub Ubiquitination & Degradation E3->Ub Recruits E2 Linker->E3 Ub->POI Tags for Proteasome

Diagram 2: Role of cyclic linkers in stabilizing the PROTAC ternary complex.

Table 2: Representative Metabolic Stability Profile (Human Liver Microsomes)

Note: Data represents generalized trends observed in cyclic vs. linear PROTAC linker optimization studies.

Scaffold Linker TypeIntrinsic Clearance (CLint)Half-life (t1/2)Primary Metabolic Liability
Linear PEG/Alkyl High (>50 µL/min/mg)Short (<15 min)O-dealkylation, ester/amide hydrolysis.
Piperidine-based Low to Moderate>60 minα-carbon oxidation (CYP3A4 mediated).
Pyrrolidine-based Moderate30 - 60 minα-carbon oxidation, ring opening.

Self-Validating Experimental Protocols

To objectively compare the metabolic stability of piperidine vs. pyrrolidine linkers, an in vitro Human Liver Microsomal (HLM) Stability Assay must be conducted. The following protocol is designed as a self-validating system, ensuring that experimental artifacts are differentiated from true metabolic degradation.

In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: To quantify the metabolic half-life (t1/2) and intrinsic clearance (CLint) of heterocycle-linked compounds.

Step-by-Step Methodology & Causality:

  • Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor for CYP450 catalytic activity. The phosphate buffer maintains physiological pH, preventing acid/base-catalyzed chemical degradation.

  • Compound Spiking: Add the test linker-compound to achieve a final concentration of 1 µM, ensuring the final DMSO concentration remains below 0.5%.

    • Causality: Keeping DMSO below 0.5% prevents solvent-induced inhibition of CYP enzymes, which would artificially inflate the compound's apparent stability.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures the system reaches physiological temperature before reaction initiation, eliminating artificial lag phases in the kinetic curve.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation: Run a parallel control without NADPH. If the compound degrades in the minus-NADPH control, the instability is chemical (e.g., hydrolysis) rather than CYP450-mediated metabolism.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: The high organic content of ACN instantly denatures the microsomal proteins, halting the enzymatic reaction, while precipitating proteins for a cleaner LC-MS/MS injection.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the logarithmic depletion of the parent compound over time.

MicrosomalAssay Prep 1. Prepare Matrix (HLM + Buffer) Spike 2. Spike Compound (Piperidine/Pyrrolidine) Prep->Spike Init 3. Initiate Reaction (Add NADPH) Spike->Init Quench 4. Time-Course Quench (Add cold ACN) Init->Quench Analyze 5. LC-MS/MS Analysis (Determine t1/2 & CLint) Quench->Analyze

Diagram 3: Step-by-step workflow for the in vitro microsomal stability assay.

Conclusion

The choice between a piperidine and a pyrrolidine linker is a nuanced decision that balances conformational rigidity, lipophilicity, and metabolic liabilities. Piperidine offers a more rigid, lipophilic framework ideal for minimizing entropic penalties during ternary complex formation. Pyrrolidine provides a slightly more basic, hydrophilic, and flexible alternative when target-induced conformational adaptability is required. By replacing linear, highly flexible linkers with these cyclic privileged scaffolds, drug developers can significantly enhance the metabolic stability and pharmacokinetic profile of complex therapeutic modalities.

References

  • ACS Publications. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects. Pharmaceuticals. Available at: [Link]

  • PMC/NIH. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. National Institutes of Health. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone

Safe Handling, PPE, and Operational Guide for 1-[4-(2-Aminoethoxy)piperidin-1-yl]ethanone As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a deeply integrated...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling, PPE, and Operational Guide for 1-[4-(2-Aminoethoxy)piperidin-1-yl]ethanone

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a deeply integrated system of chemical causality and risk mitigation. 1-[4-(2-Aminoethoxy)piperidin-1-yl]ethanone (CAS: 1353983-39-7) is a highly versatile building block frequently utilized in the synthesis of central nervous system (CNS) ligands and kinase inhibitors.

However, its structural motifs—a primary amine coupled with a lipophilic acetylated piperidine ring—present specific operational hazards. The primary amine acts as a nucleophile and a localized base, making the compound a severe mucosal and dermal irritant. Furthermore, the lipophilic piperidine core enhances the compound's ability to permeate the stratum corneum, especially when dissolved in organic solvents [1].

The following guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and scientific integrity during handling.

Personal Protective Equipment (PPE) Matrix & Causality

Selecting the correct Chemical Protective Clothing (CPC) requires understanding the physical state of the compound and its solvent vehicle [2]. Because this compound is typically handled as a solid that is subsequently dissolved in organic solvents for synthesis, your PPE must adapt to the workflow.

Table 1: Core PPE Matrix for Pure Compound Handling

PPE CategorySpecificationMechanistic Rationale (The "Why")
Eye Protection Snug-fitting chemical splash goggles.Amines cause rapid saponification of corneal lipids. Standard safety glasses offer insufficient lateral protection against aerosolized dust or solvent splashes.
Skin/Body 100% Cotton or Flame-Retardant (FR) lab coat.Synthetic fibers (polyester) can melt into the skin during a fire or degrade upon contact with aggressive solvents, trapping the amine against the skin.
Respiratory Certified Chemical Fume Hood (80–100 fpm face velocity).Prevents inhalation of fine particulate matter. The primary amine can act as a respiratory sensitizer, leading to occupational asthma over time.
Quantitative Glove Permeation Data

A common critical failure in laboratory safety is assuming standard nitrile gloves offer universal protection. When 1-[4-(2-Aminoethoxy)piperidin-1-yl]ethanone is dissolved in a solvent, the solvent dictates the glove choice [2].

Table 2: Glove Breakthrough Times for Common Solvents Used with Piperidine Derivatives

Solvent VehicleNitrile (8 mil)NeoprenePolyvinyl Alcohol (PVA)Operational Recommendation
Dimethyl Sulfoxide (DMSO) > 480 mins (Excellent)> 480 mins> 480 minsStandard Nitrile is highly effective.
Methanol (MeOH) ~ 60 mins (Fair)> 480 minsDegradationDouble-glove with Nitrile; change every 30 mins.
Dichloromethane (DCM) < 10 mins (Danger)< 10 mins> 480 mins (Excellent)Must use PVA or Silver Shield gloves over Nitrile.

Step-by-Step Operational Methodology

To establish a self-validating system, every step of your workflow must include a built-in verification check.

Phase 1: Pre-Operation & Setup

  • Verify Containment: Check the fume hood monitor to ensure a face velocity of 80–100 feet per minute (fpm). Validation: Tape a small Kimwipe to the sash; it should pull gently inward.

  • Establish Secondary Containment: Place the reagent bottle inside a secondary plastic tray to contain potential spills before opening.

  • Static Mitigation: Because the compound may present as a fine powder, use an anti-static gun (Zerostat) on your weigh boats and spatulas to prevent electrostatic dispersion of the amine dust.

Phase 2: Execution & Transfer

  • Don PPE: Put on goggles, a fully buttoned lab coat, and the appropriate gloves based on your intended solvent (refer to Table 2).

  • Weighing: Tare the anti-static weigh boat. Transfer the solid using a clean, dry stainless-steel spatula. Cap the source bottle immediately after transfer to minimize atmospheric moisture absorption (amines are hygroscopic).

  • Solvent Addition: Transfer the solid to your reaction vessel. Crucial Step: Always add the solvent to the solid slowly. Adding solid to a stirring solvent can cause localized exothermic solvation, potentially aerosolizing the mixture.

Phase 3: Decontamination

  • Neutralization Wipe: Amines leave persistent, basic residues. Wipe down the balance, spatulas, and hood surface with a Kimwipe dampened with a 1% acetic acid solution. This converts the freebase amine into a highly water-soluble, non-volatile acetate salt.

  • Final Clean: Follow the acidic wipe with a standard 70% ethanol or DI water wipe to remove the salt residue.

Disposal & Waste Management Plan

Improper disposal of amines can lead to dangerous cross-reactions in waste carboys [1]. Follow this segregation plan strictly:

  • Aqueous Waste: If the compound is in an aqueous solution, adjust the pH to 6–8 using dilute HCl before adding it to the aqueous waste stream. Do not add highly basic amine solutions directly to waste, as they can precipitate other heavy metals or react exothermically.

  • Organic Waste: Segregate into "Halogenated" (if using DCM/Chloroform) or "Non-Halogenated" (if using DMSO/Methanol) waste containers.

  • Solid Waste: Contaminated weigh boats, spatulas, and gloves must be placed in a designated solid hazardous waste bin. Do not throw amine-contaminated materials into standard municipal trash.

  • Incompatibility Warning: NEVER mix amine waste with strong oxidizing agents (e.g., nitric acid, peroxides) or concentrated acids, as this can cause violent exothermic reactions and off-gassing.

Emergency Response Protocol

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the amine on the skin with acid, as the exothermic neutralization reaction will cause severe thermal burns.

  • Solid Spill: Do not sweep dry powder. Gently cover the spill with a Kimwipe dampened with water or 1% acetic acid to suppress dust, then carefully scoop it into a hazardous waste container.

  • Liquid Spill: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid using combustible absorbents like sawdust.

Operational Workflow Diagram

PPE_Workflow Start Compound Receipt: 1-[4-(2-Aminoethoxy)piperidin-1-yl]ethanone RiskAssessment Risk Assessment: Amine Irritant / Lipophilic Core Start->RiskAssessment PPE Don PPE: Solvent-Specific Gloves, Goggles, Lab Coat RiskAssessment->PPE Hood Operational Execution: Handle strictly in Chemical Fume Hood PPE->Hood Spill Spill or Exposure Occurs? Hood->Spill Emergency Emergency Protocol: Water Flush / Inert Absorbent Containment Spill->Emergency Yes Waste Waste Segregation: Isolate from Oxidizers & Acids Spill->Waste No Emergency->Waste Decon Decontamination: 1% Acetic Acid Wipe down Waste->Decon End Safe Doffing & Regulated Disposal Decon->End

Safe handling and disposal workflow for 1-[4-(2-Aminoethoxy)piperidin-1-yl]ethanone.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Safeopedia. A Guide to Selecting Chemical Protective Clothing. Available at:[Link]

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